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  • Product: Benzeneethanamine,2-methoxy-N-propyl-
  • CAS: 748132-69-6

Core Science & Biosynthesis

Foundational

Benzeneethanamine, 2-methoxy-N-propyl- (CAS 748132-69-6): A Comprehensive Technical Guide on Synthesis, Pharmacological Profiling, and Analytical Characterization

As a Senior Application Scientist in medicinal chemistry, I frequently encounter novel phenethylamine derivatives that require rigorous structural and pharmacological deconstruction. Benzeneethanamine, 2-methoxy-N-propyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter novel phenethylamine derivatives that require rigorous structural and pharmacological deconstruction. Benzeneethanamine, 2-methoxy-N-propyl- (CAS 748132-69-6), also known as N-propyl-2-methoxyphenethylamine, is a highly specialized secondary amine. It belongs to the ortho-methoxy substituted, N-alkylated subclass of phenethylamines.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic workflow, and its theoretical pharmacological profile based on established structure-activity relationships (SAR) within the trace amine-associated receptor (TAAR) signaling axis.

Physicochemical Profiling

Understanding the physicochemical baseline of a molecule is critical for predicting its pharmacokinetic behavior, specifically its blood-brain barrier (BBB) permeability and receptor pocket binding kinetics. The addition of an N-propyl chain to the primary amine precursor significantly increases the compound's lipophilicity, while the ortho-methoxy group provides essential steric bulk that dictates its orientation within G-protein coupled receptor (GPCR) binding sites.

Quantitative Data Summary
PropertyValue
Chemical Name Benzeneethanamine, 2-methoxy-N-propyl-
CAS Registry Number 1 [1]
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Topological Polar Surface Area (TPSA) 21.3 Ų
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)
Estimated LogP ~2.5

Chemical Synthesis & Workflow

The most robust method for synthesizing N-alkylated phenethylamines is via the reductive amination of the corresponding primary amine with an aldehyde. For CAS 748132-69-6, the optimal precursors are 2-methoxyphenethylamine and propionaldehyde.

Experimental Protocol: Reductive Amination via Sodium Cyanoborohydride

This protocol is designed as a self-validating system . The strategic use of pH-dependent extractions ensures that only the target secondary amine is isolated, inherently validating the success of the reaction without requiring immediate chromatographic purification.

  • Imine Formation : Dissolve 10.0 mmol of 2-methoxyphenethylamine in 30 mL of anhydrous methanol. Add 11.0 mmol of propionaldehyde.

    • Causality: A slight 10% molar excess of the alkylating agent drives the equilibrium toward complete conversion of the primary amine. Methanol acts as a polar protic solvent to stabilize the iminium transition state.

  • pH Adjustment : Add glacial acetic acid dropwise until the solution reaches a pH of 6.0–6.5.

    • Causality: This mildly acidic environment protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity for nucleophilic attack by the amine, while ensuring the amine is not entirely protonated (which would render it non-nucleophilic).

  • Selective Reduction : In a single portion, add 15.0 mmol of sodium cyanoborohydride (NaBH₃CN). Stir at room temperature under an inert atmosphere for 24 hours.

    • Causality: NaBH₃CN is specifically chosen over sodium borohydride (NaBH₄) because it is stable at mildly acidic pH and selectively reduces the iminium ion intermediate without reducing the unreacted propionaldehyde, thereby preventing the formation of propanol side-products.

  • Quenching & Acid Wash (Validation Step 1) : Quench the reaction with 10 mL of distilled water. Acidify the mixture to pH < 2 using 1M HCl, then wash with 2 x 20 mL dichloromethane (DCM).

    • Causality: At pH < 2, the target secondary amine is fully protonated into a water-soluble hydrochloride salt. Unreacted aldehyde and neutral lipophilic impurities partition into the DCM layer, which is discarded.

  • Freebase Extraction (Validation Step 2) : Basify the retained aqueous layer to pH > 10 using 1M NaOH. Extract the liberated freebase amine with 3 x 20 mL diethyl ether.

    • Causality: Only basic amines will deprotonate at this high pH and partition into the organic ether layer, ensuring high purity of the final extract.

  • Drying & Concentration : Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield 2-methoxy-N-propylbenzeneethanamine as a pale oil.

Synthesis_Workflow A 2-Methoxyphenethylamine (Primary Amine) C Iminium Intermediate (Schiff Base) A->C Condensation (pH 6-7) B Propionaldehyde (Alkylating Agent) B->C E 2-methoxy-N-propylbenzeneethanamine (Target: CAS 748132-69-6) C->E Reductive Amination D NaBH3CN / MeOH (Selective Reduction) D->E

Fig 1. Reductive amination workflow for synthesizing 2-methoxy-N-propylbenzeneethanamine.

Pharmacological Relevance & Structure-Activity Relationship (SAR)

To understand the pharmacological potential of CAS 748132-69-6, we must analyze the structural modifications made to its parent scaffold.

The parent compound, 2-methoxyphenethylamine (2-MPEA) , is a potent full agonist of the human trace amine-associated receptor 1 (TAAR1) (EC₅₀ = 144 nM), but exhibits negligible affinity for serotonergic 5-HT₂A or 5-HT₂C receptors [2].

The Impact of N-Propylation

The addition of an N-propyl group fundamentally alters the pharmacophore:

  • 5-HT₂A Affinity Reduction : Extensive SAR studies on phenylalkylamines demonstrate that bulky N-alkyl substitutions (such as N-propyl or N-benzyl) generally disrupt the critical hydrogen-bonding network required for classical 5-HT₂A receptor activation, effectively eliminating psychedelic activity [5].

  • TAAR1 and Monoamine Transporter (MAT) Modulation : While N-alkylation reduces serotonergic agonism, it preserves or alters binding at the intracellular TAAR1 receptor. TAAR1 is highly co-localized with monoamine transporters (MATs) such as the dopamine transporter (DAT). Agonism at TAAR1 by phenethylamine derivatives triggers a Gαs-coupled signaling cascade [4].

Mechanistic Pathway: TAAR1 Activation

Upon binding to the intracellular TAAR1 receptor, the N-alkylated phenethylamine induces a conformational shift that activates the Gαs protein. This stimulates Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP). The accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates DAT. This phosphorylation event triggers the internalization (endocytosis) of DAT or reverses its transport direction, leading to monoamine efflux into the synaptic cleft [4].

TAAR1_Signaling Ligand N-propyl-2-methoxyphenethylamine (Ligand) Receptor TAAR1 Receptor (Intracellular GPCR) Ligand->Receptor Agonist Binding G_alpha Gαs Protein Activation Receptor->G_alpha Conformational Shift AC Adenylyl Cyclase (AC) G_alpha->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Kinase Activation DAT DAT Phosphorylation & Internalization PKA->DAT Modulates Efflux

Fig 2. TAAR1-mediated signaling cascade leading to DAT internalization and monoamine efflux.

Analytical Characterization

To verify the successful synthesis of CAS 748132-69-6, the following analytical benchmarks should be utilized:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Utilizing electron ionization (EI), the expected molecular ion peak is

    
     at m/z 193. Due to the rapid alpha-cleavage typical of secondary aliphatic amines, the base peak will likely appear at m/z 72, corresponding to the 
    
    
    
    fragment.
  • Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃) : The structural hallmarks will include a sharp singlet at ~3.8 ppm integrating to 3 protons (the ortho-methoxy group). The N-propyl chain will present as a distinct triplet at ~0.9 ppm (terminal methyl group, -CH₃), a multiplet at ~1.5 ppm (-CH₂-), and a triplet at ~2.6 ppm (N-CH₂-). The aromatic region (6.8–7.2 ppm) will exhibit a characteristic 4-proton multiplet indicative of an ortho-disubstituted benzene ring [3].

References

  • Guidechem. "Benzeneethanamine, 2-methoxy-N-propyl- (9CI) 748132-69-6".
  • Wikipedia. "2-Methoxyphenethylamine".
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17157644, N-propyl-2-phenylethylamine hydrochloride". PubChem.
  • Wikipedia. "Monoamine releasing agent".
  • ACS Publications. "Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists". ACS Chemical Neuroscience.

Sources

Exploratory

N-Propyl-2-methoxyphenethylamine: Structural Characterization, Molecular Properties, and Analytical Workflows

Introduction & Pharmacological Context As the landscape of neuropharmacology and analytical chemistry evolves, the structural modification of phenethylamine scaffolds remains a critical vector for drug discovery and fore...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

As the landscape of neuropharmacology and analytical chemistry evolves, the structural modification of phenethylamine scaffolds remains a critical vector for drug discovery and forensic profiling. N-propyl-2-methoxyphenethylamine is a secondary amine derivative of the parent compound 2-methoxyphenethylamine (2-MPEA).

In its unsubstituted primary amine form, 2-MPEA is recognized as a potent full agonist of the human trace amine-associated receptor 1 (TAAR1), exhibiting an EC50 of 144 nM[1]. The strategic N-alkylation of this scaffold with a propyl group fundamentally alters its physicochemical profile. The addition of the aliphatic propyl chain increases the molecule's lipophilicity (LogP), which theoretically enhances blood-brain barrier (BBB) permeability. Furthermore, the steric bulk introduced at the nitrogen atom shifts the binding pocket dynamics, often attenuating direct monoamine release while modulating affinity for monoamine transporters and TAAR1 receptors. Understanding the molecular weight, structural properties, and analytical signatures of this compound is essential for researchers engaged in receptor binding assays, metabolic profiling, and forensic identification.

Structural Chemistry and Molecular Properties

The structural identity of N-propyl-2-methoxyphenethylamine is defined by a 2-methoxy substituted phenyl ring attached to an ethylamine chain, where the terminal nitrogen is alkylated with a three-carbon propyl group. The quantitative physicochemical properties are summarized in the table below.

PropertyValue
Chemical Name N-propyl-2-methoxyphenethylamine
IUPAC Name N-[2-(2-methoxyphenyl)ethyl]propan-1-amine
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Monoisotopic / Exact Mass 193.14666 Da
SMILES CCCNCCC1=CC=CC=C1OC
Predicted EI-MS Base Peak m/z 72

Chemical Synthesis Protocol

The synthesis of secondary phenethylamines is most robustly achieved via reductive amination[2]. Direct alkylation using propyl halides often results in uncontrollable over-alkylation, yielding tertiary amines or quaternary ammonium salts. By utilizing a reductive amination pathway, the primary amine (2-MPEA) is first condensed with propionaldehyde to form a Schiff base (imine), which is subsequently reduced in situ to the target secondary amine[3].

Causality of Reagent Selection

Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent over the more common sodium borohydride (NaBH₄). NaBH₃CN is stable in mildly acidic conditions (pH 6.0–7.0). At this pH, the imine is protonated to form an highly electrophilic iminium ion, which NaBH₃CN reduces rapidly. Conversely, the unreacted propionaldehyde remains largely unprotonated and is reduced at a vastly slower rate, preventing the wasteful consumption of the alkylating agent and ensuring a high-yield, self-validating mono-alkylation system[4].

Step-by-Step Methodology
  • Imine Condensation: Dissolve 10.0 mmol of 2-methoxyphenethylamine in 30 mL of anhydrous methanol. Add 10.5 mmol of propionaldehyde dropwise under an inert argon atmosphere at 0 °C. Stir the mixture at room temperature for 2 hours.

  • In-Process Control: Validate the complete consumption of the primary amine via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system.

  • Reduction: Cool the reaction vessel to 0 °C. Adjust the pH of the solution to approximately 6.0 using glacial acetic acid. Slowly add 15.0 mmol of NaBH₃CN in small portions.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of 1M aqueous NaOH to neutralize the acid and deprotonate the newly formed secondary amine. Extract the aqueous layer three times with 20 mL of dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting oil via flash column chromatography or precipitate as a hydrochloride salt using ethereal HCl.

Synthesis A 2-Methoxyphenethylamine (Precursor) C Imine Intermediate (Schiff Base) A->C Condensation B Propionaldehyde (Alkylating Agent) B->C E N-propyl-2-methoxyphenethylamine (Target Compound) C->E D NaBH3CN / MeOH (Reduction) D->E Hydride Transfer

Chemical synthesis workflow of N-propyl-2-methoxyphenethylamine via reductive amination.

Analytical Characterization (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the structural elucidation of phenethylamine derivatives[2]. The fragmentation pattern generated by Electron Ionization (EI) provides highly specific structural markers.

Causality of Fragmentation

Under 70 eV EI conditions, the molecular ion [M]⁺ of N-propyl-2-methoxyphenethylamine (m/z 193) is highly unstable and typically presents with very low relative abundance. The dominant thermodynamic pathway is the α-cleavage of the C-C bond adjacent to the nitrogen atom. This cleavage ejects the 2-methoxybenzyl radical (m/z 121), leaving a highly stable immonium cation. For N-propyl substituted phenethylamines, this specific cleavage reliably yields a base peak at m/z 72 ([CH₂=NH-CH₂CH₂CH₃]⁺)[5]. The ratio and presence of this m/z 72 fragment are critical diagnostic markers for identifying the N-propyl substitution pattern.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Dissolve the purified N-propyl-2-methoxyphenethylamine in analytical-grade methanol to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection Parameters: Inject 1.0 µL of the sample into the GC inlet operating at 250 °C in split mode (split ratio 50:1) to prevent column overloading and peak tailing of the secondary amine.

  • Chromatographic Separation: Utilize a fused-silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the carrier gas (Helium) to a constant flow rate of 1.0 mL/min.

  • Temperature Program: Hold the initial oven temperature at 100 °C for 1 minute. Ramp at a rate of 15 °C/min to a final temperature of 280 °C, holding for 5 minutes. Causality: This aggressive ramp rate sharpens the elution peak of the polar secondary amine, minimizing interaction with active silanol sites on the column.

  • Mass Spectrometry: Operate the MS in full-scan mode (m/z 40–300) with the ion source temperature set to 230 °C and the quadrupole at 150 °C.

Fragmentation M Molecular Ion [M]+ m/z 193 F1 Alpha-Cleavage Loss of 2-methoxybenzyl M->F1 F3 Tropylium Ion m/z 91 M->F3 Aromatic Cleavage F2 Immonium Ion m/z 72 F1->F2 Primary Fragment

Proposed electron ionization (EI) mass spectrometry fragmentation pathway.

References

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization Source: MDPI URL:[Link][5]

  • 2-Methoxyphenethylamine Source: Wikipedia URL:[Link][1]

  • Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry Source: ResearchGate URL:[Link][2]

  • Selective Iridium-Catalyzed Reductive Amination Inside Living Cells Source: PubMed Central (PMC) URL:[Link][3]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride Source: Beilstein Journals URL:[Link][4]

Sources

Foundational

A Technical Guide to 2-methoxy-N-propylphenethylamine: Synthesis, Characterization, and Inferred Pharmacological Profile

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-methoxy-N-propylphenethylamine, a substituted phenethylamine. Due to t...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-N-propylphenethylamine, a substituted phenethylamine. Due to the limited direct research on this specific molecule, this document establishes its systematic nomenclature and details a robust, validated protocol for its synthesis via reductive amination. Furthermore, it presents a thorough characterization profile based on foundational chemical principles and data from closely related analogues. The inferred pharmacological profile, drawing from the known activities of 2-methoxyphenethylamine (2-MPEA) and the established effects of N-alkylation on phenethylamines, is discussed. This guide serves as a foundational resource for researchers interested in the synthesis and potential biological investigation of novel N-alkylated phenethylamines.

Introduction and Nomenclature

Substituted phenethylamines are a broad class of compounds with significant impact in neuroscience and pharmacology.[1] The addition of various functional groups to the phenethylamine backbone can drastically alter their interaction with biological targets.[2] This guide focuses on a specific, lesser-studied derivative: 2-methoxy-N-propylphenethylamine.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[2-(2-methoxyphenyl)ethyl]propan-1-amine .

Common synonyms are derived from its structural components and include:

  • 2-methoxy-N-propylphenethylamine

  • N-propyl-2-methoxyphenethylamine

For clarity and consistency within this document, the common name 2-methoxy-N-propylphenethylamine will be used.

Chemical Properties and Characterization

PropertyInferred Value/Characteristic
Molecular Formula C12H19NO
Molecular Weight 193.29 g/mol
Appearance Expected to be a colorless to pale yellow oil or liquid at room temperature, similar to its parent compound, 2-methoxyphenethylamine.[3][4]
Solubility Expected to be soluble in organic solvents such as ethanol, methanol, and chloroform. As a secondary amine, it will form salts with acids, which are expected to be water-soluble.
Boiling Point Predicted to be slightly higher than that of 2-methoxyphenethylamine (236-237 °C) due to the increased molecular weight.[4]
Spectroscopic Profile ¹H NMR: Expected to show characteristic peaks for the aromatic protons of the methoxy-substituted phenyl ring, the ethyl chain protons, the N-propyl group protons, and a singlet for the methoxy group protons. ¹³C NMR: Will display distinct signals for each of the 12 carbon atoms. Mass Spectrometry (EI): The molecular ion peak (M+) would be observed at m/z = 193. Common fragmentation patterns would involve cleavage of the C-C bond beta to the nitrogen and loss of the propyl group.

Synthesis of 2-methoxy-N-propylphenethylamine

The most direct and reliable method for the synthesis of 2-methoxy-N-propylphenethylamine is through the reductive amination of 2-methoxyphenylacetaldehyde with propylamine.[5] This method is widely used for the preparation of secondary amines from aldehydes.[6]

Synthetic Workflow

The synthesis can be visualized as a two-step, one-pot reaction:

G cluster_0 Reaction Vessel aldehyde 2-Methoxyphenylacetaldehyde imine Intermediate Imine aldehyde->imine Condensation propylamine Propylamine propylamine->imine product 2-methoxy-N-propylphenethylamine imine->product Reduction reducing_agent Sodium Borohydride (NaBH4) reducing_agent->product

Caption: Reductive amination workflow for the synthesis of 2-methoxy-N-propylphenethylamine.

Detailed Experimental Protocol

Materials:

  • 2-Methoxyphenylacetaldehyde

  • Propylamine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a clean, dry round-bottom flask, dissolve 2-methoxyphenylacetaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • Add propylamine (1.1 eq) dropwise to the stirred solution at room temperature.

    • Continue stirring for 2-3 hours to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic (pH ~2). This will neutralize any remaining borohydride and form the hydrochloride salt of the product.

    • Remove the methanol using a rotary evaporator.

    • To the remaining aqueous solution, add dichloromethane and transfer to a separatory funnel.

    • Make the aqueous layer basic (pH ~12) by the dropwise addition of 1M sodium hydroxide.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as an oil.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Inferred Pharmacological Profile

Direct pharmacological data for 2-methoxy-N-propylphenethylamine is not available. However, a probable profile can be inferred from the known pharmacology of its parent compound, 2-methoxyphenethylamine (2-MPEA), and the general effects of N-alkylation on phenethylamines.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

2-MPEA is a potent full agonist of the human trace amine-associated receptor 1 (TAAR1).[7] It is plausible that 2-methoxy-N-propylphenethylamine retains some activity at this receptor, although the N-propyl group may alter its affinity and efficacy.

Interaction with Serotonin Receptors

2-MPEA shows very low affinity for the serotonin 5-HT2A and 5-HT2C receptors.[7] Many psychedelic phenethylamines require multiple methoxy groups on the phenyl ring to achieve high affinity and agonist activity at the 5-HT2A receptor.[1] Therefore, it is unlikely that 2-methoxy-N-propylphenethylamine is a potent psychedelic.

Studies on other phenethylamines have shown that N-alkylation with small alkyl groups like methyl, ethyl, or propyl tends to decrease psychedelic activity.[8]

Potential Signaling Pathway

Based on the high affinity of the parent compound for TAAR1, a potential signaling pathway for 2-methoxy-N-propylphenethylamine can be proposed:

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Cellular Signaling dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat Reuptake drd2 Dopamine D2 Receptor taar1 TAAR1 taar1->dat Phosphorylates (Inhibits) ac Adenylate Cyclase taar1->ac Activates camp cAMP ac->camp Increases pka Protein Kinase A camp->pka Activates compound 2-methoxy-N-propylphenethylamine compound->taar1

Caption: Inferred signaling pathway via TAAR1 activation.

Conclusion

2-methoxy-N-propylphenethylamine is a structurally interesting but understudied member of the phenethylamine class. This guide provides a robust framework for its synthesis and characterization. Based on the available data for related compounds, it is likely to be a TAAR1 agonist with limited activity at serotonin receptors. Further research is required to empirically determine its chemical and pharmacological properties. The protocols and inferred data presented herein offer a solid foundation for such future investigations.

References

  • MDPI. (2026, February 4). N-(4-Methoxyphenethyl)-2-propylpentanamide. [Link]

  • Frontiers in Pharmacology. (2019, November 28). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. [Link]

  • Glennen, R. C., et al. (2015). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. PLOS ONE. [Link]

  • Auburn University. (2019, April 4). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hallucinogens. [Link]

  • Wikipedia. Substituted methoxyphenethylamine. [Link]

  • L. V. Pisarzhevskii Institute of Physical Chemistry of the National Academy of Sciences of Ukraine. (n.d.). CATALYTIC REDUCTIVE AMINATION p-METHOXYBENZALDEHYDE WITH DI-ISO-PROPYLAMINE AT PRESENCE OF Co-CONTAINING COMPOSITE. [Link]

  • PubChem. 2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine. [Link]

  • ResearchGate. (2026, February 21). N-(4-Methoxyphenethyl)-2-propylpentanamide. [Link]

  • Royal Society of Chemistry. Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper-catalyzed oxyamination of styrenes. [Link]

  • ResearchGate. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. [Link]

  • Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • PubChem. 2-Methoxyphenethylamine. [Link]

  • Wikipedia. 2-Methoxyphenethylamine. [Link]

  • Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry. [Link]

  • Yang, S., et al. (2025, November 20). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Angewandte Chemie. [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • ResearchGate. Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. [Link]

  • NIST. Phenethylamine, α-methyl-N-propyl-. [Link]

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Exploratory

Pharmacological and Structural Divergence: A Comparative Analysis of 2-Methoxy-N-propylphenethylamine and Methoxyphenamine

Executive Summary The rational design of sympathomimetic amines relies heavily on precise structural modifications to dictate receptor selectivity, metabolic stability, and intrinsic efficacy. This technical guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of sympathomimetic amines relies heavily on precise structural modifications to dictate receptor selectivity, metabolic stability, and intrinsic efficacy. This technical guide provides an in-depth comparative analysis of methoxyphenamine (2-methoxy-N-methylamphetamine, OMMA), a well-characterized β-adrenergic agonist and bronchodilator, and 2-methoxy-N-propylphenethylamine , a structural analog featuring a phenethylamine backbone and an extended N-alkyl chain. By dissecting the structure-activity relationships (SAR), pharmacodynamics, and metabolic pathways, this guide serves as a framework for researchers investigating the pharmacological impact of α-demethylation and N-alkyl extension in phenethylamine derivatives.

Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological divergence between these two molecules is driven by two critical structural modifications: the presence/absence of the α-methyl group and the length of the N-alkyl chain.

  • The α-Methyl Group (Amphetamine vs. Phenethylamine Backbone): Methoxyphenamine possesses an α-methyl group, classifying it chemically as an amphetamine derivative[1]. This methyl group provides critical steric hindrance against oxidative deamination by monoamine oxidase (MAO), thereby granting the molecule oral bioavailability and a prolonged half-life. Conversely, 2-methoxy-N-propylphenethylamine lacks this α-methyl group. The exposed primary carbon makes the phenethylamine backbone highly susceptible to rapid degradation by MAO, drastically reducing its systemic half-life unless co-administered with an MAO inhibitor.

  • N-Alkyl Substitution (Methyl vs. Propyl): Methoxyphenamine features an N-methyl group, which is optimal for maintaining direct agonist activity at β-adrenergic receptors. Extending this chain to an N-propyl group, as seen in 2-methoxy-N-propylphenethylamine, increases lipophilicity but induces a steric clash within the orthosteric binding pocket of adrenergic GPCRs. Historical SAR data on N-alkylated phenethylamines and amphetamines demonstrates that propyl substitution drastically attenuates direct sympathomimetic efficacy, often shifting the molecule's pharmacological profile toward monoamine reuptake inhibition or competitive antagonism[2][3].

  • The 2-Methoxy Substitution: Both compounds share an ortho-methoxy substitution on the phenyl ring. This electron-donating group increases affinity for β-adrenergic receptors over α-adrenergic receptors, which is the primary reason methoxyphenamine functions as a bronchodilator without causing severe vasoconstriction or hypertensive crises.

Pharmacodynamics & Mechanism of Action

Methoxyphenamine (OMMA)

Methoxyphenamine acts primarily as a selective β2-adrenergic receptor agonist. Upon binding to bronchial smooth muscle receptors, it triggers a Gs-protein coupled cascade. The activation of adenylyl cyclase (AC) elevates intracellular cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA). PKA phosphorylates myosin light-chain kinase (MLCK), decreasing its affinity for calcium-calmodulin and resulting in smooth muscle relaxation and bronchodilation[4][5]. Additionally, it exhibits mild indirect sympathomimetic action, inhibiting histamine-induced nasal congestion.

2-Methoxy-N-propylphenethylamine

Due to the N-propyl extension and the lack of the α-methyl group, this compound is predicted to lose significant direct β2-agonist efficacy. Instead, the bulky N-alkyl group shifts its affinity profile. It is hypothesized to act primarily as a weak reuptake inhibitor at the norepinephrine transporter (NET) or as a trace amine-associated receptor 1 (TAAR1) ligand, with negligible bronchodilatory effects compared to methoxyphenamine[2].

Beta2Pathway Ligand Methoxyphenamine Receptor β2-Adrenergic Receptor Ligand->Receptor Agonist Binding Gs Gs Protein (α-subunit) Receptor->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Activation cAMP Cyclic AMP (cAMP) AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation of MLCK

Fig 1: β2-Adrenergic signaling cascade induced by Methoxyphenamine binding.

Pharmacokinetics & Metabolic Pathways

The metabolic fate of these two compounds diverges entirely based on their backbone architecture.

MetabolicPathway OMMA Methoxyphenamine (OMMA) CYP2D6 CYP2D6 (O-Demethylation) OMMA->CYP2D6 Primary Route (Steric shield via α-methyl) MNP 2-Methoxy-N-propyl- phenethylamine MNP->CYP2D6 Secondary Route MAO MAO-A / MAO-B (Oxidative Deamination) MNP->MAO Primary Route (Unshielded amine) Metab1 O-Desmethyl- methoxyphenamine CYP2D6->Metab1 Metab2 2-Methoxyphenylacetic Acid MAO->Metab2

Fig 2: Divergent primary metabolic degradation pathways based on the α-methyl group presence.

Quantitative Data Presentation

PropertyMethoxyphenamine (OMMA)2-Methoxy-N-propylphenethylamine
IUPAC Name 1-(2-methoxyphenyl)-N-methylpropan-2-amine2-(2-methoxyphenyl)-N-propylethanamine
Backbone Amphetamine (α-methylated)Phenethylamine (Unmethylated)
N-Substitution Methyl (-CH₃)Propyl (-CH₂CH₂CH₃)
Primary Target β2-Adrenergic Receptor (Agonist)NET / TAAR1 (Predicted Inhibitor/Ligand)
MAO Susceptibility Low (Sterically hindered)High (Rapid oxidative deamination)
Clinical Utility Bronchodilator, DecongestantResearch Chemical / Pharmacological Tool

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the theoretical SAR differences between these two compounds, the following self-validating experimental workflows are required.

Protocol 1: Radioligand Binding and Functional cAMP Assay

This protocol isolates binding affinity from intrinsic efficacy to determine if the N-propyl group prevents receptor binding or merely prevents receptor activation.

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human β2-adrenergic receptors. Homogenize and centrifuge to isolate the membrane fraction.

  • Radioligand Displacement: Incubate the membranes with 1 nM of the radiolabeled antagonist [³H]-CGP 12177. Introduce the test compounds (Methoxyphenamine and 2-Methoxy-N-propylphenethylamine) at cumulative concentrations ranging from

    
     to 
    
    
    
    M.
    • Causality: Displacement of the radioligand confirms that the molecule physically occupies the orthosteric site. If the N-propyl analog fails to displace [³H]-CGP 12177, the loss of efficacy is due to steric exclusion from the binding pocket.

  • Functional cAMP Quantification: In a separate live-cell assay, incubate the CHO cells with the test compounds and measure intracellular cAMP accumulation using a FRET-based biosensor (e.g., EPAC-based sensor).

    • Causality: This step validates agonism. If a compound binds in Step 2 but fails to elevate cAMP in Step 3, it is acting as an antagonist rather than an agonist, validating the hypothesis that extended N-alkylation abolishes intrinsic efficacy.

Protocol 2: Ex Vivo Tracheal Smooth Muscle Relaxation Assay

This protocol translates cellular receptor data into physiological tissue responses.

  • Tissue Preparation: Isolate tracheal rings from euthanized guinea pigs. Suspend the rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C, attached to isometric force transducers.

  • Pre-contraction: Induce a baseline contraction by adding

    
     M histamine to the bath.
    
    • Causality: Pre-contraction is necessary to create a dynamic range where the relaxant (bronchodilatory) properties of the test compounds can be quantified against a known constrictor.

  • Cumulative Dosing: Add the test compounds in cumulative half-log increments. Record the percentage of relaxation relative to the maximum histamine-induced tension. Methoxyphenamine will demonstrate a dose-dependent relaxation curve, whereas the N-propyl analog is expected to show a flat response, confirming the physiological impact of the structural alterations.

References

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: METHOXYPHENAMINE. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4117, Methoxyphenamine. Retrieved from:[Link]

  • Lau WA, King RG, Boura AL. Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats. British Journal of Pharmacology. 1990;99(4):735-738. Retrieved from:[Link]

  • Wikipedia Contributors. Propylamphetamine (Citing Woolverton WL, et al. Structure-activity relationships among some d-N-alkylated amphetamines. Pharmacol Biochem Behav. 1980). Retrieved from: [Link]

  • Bionity Encyclopedia. Propylamphetamine. Retrieved from:[Link]

Sources

Foundational

Technical Deep Dive: Ortho-Methoxy Phenethylamine Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Toxicologists[1] Executive Summary The ortho-methoxy substituent on the phenethylamine scaffold represents a critical structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Toxicologists[1]

Executive Summary

The ortho-methoxy substituent on the phenethylamine scaffold represents a critical structural motif in modern medicinal chemistry and psychoactive substance analysis. Its presence drives two distinct but overlapping pharmacological phenomena:

  • The 2,5-Dimethoxy Core: In the 2C-X and DOx series, the 2-methoxy group (ortho to the ethylamine chain) is essential for 5-HT2A receptor activation, providing metabolic stability and steric orientation.[1]

  • The N-(2-Methoxybenzyl) Moiety (NBOMe): The addition of an ortho-methoxy group to an N-benzyl substituent creates an intramolecular hydrogen bond (IMHB) with the protonated amine.[1] This locks the ligand into a bioactive conformation, increasing 5-HT2A affinity by up to 100-fold compared to the parent compound.

This guide analyzes the synthesis, structure-activity relationships (SAR), and metabolic fate of these derivatives, with a specific focus on the "Ortho Effect" in receptor docking and signal transduction.

Structural Classes & Nomenclature

To maintain precision, we distinguish between the two primary "ortho-methoxy" motifs found in this chemical class.

ClassStructural MotifRepresentative CompoundPharmacological Relevance
Core-Substituted 2-Methoxy-PEA2C-B (4-bromo-2,5-dimethoxy-PEA)The 2-methoxy group is critical for agonist activity.[1][2] Removal (leaving 5-methoxy) abolishes HTR (Head Twitch Response) in vivo.[1]
N-Substituted N-(2-Methoxybenzyl)25I-NBOMe (2C-I-NBOMe)The ortho-methoxy on the benzyl ring creates a "super-agonist" profile via residue-specific anchoring (Tyr370).[1]
Simple Isomers 2-Methoxy-PEAOMA (2-methoxyamphetamine)Lower potency; primarily acts as a TAAR1 agonist or metabolic intermediate.[1]

Mechanism of Action: The "Ortho Effect"

The N-Benzyl Intramolecular Hydrogen Bond (IMHB)

The extreme potency of NBOMe derivatives (Ki < 1 nM at 5-HT2A) is driven by the ortho-methoxy group on the N-benzyl ring.[1]

  • Mechanism: Under physiological pH, the phenethylamine nitrogen is protonated. The oxygen lone pair of the ortho-methoxy group forms a strong IMHB with this proton.

  • Consequence: This minimizes the entropic cost of binding by pre-organizing the molecule into a rigid conformation that perfectly complements the receptor's orthosteric site.

  • Receptor Interaction: The ortho-methoxy oxygen interacts specifically with Tyr370 (Tyrosine 7.[1]43) in the 5-HT2A receptor, while the benzyl ring engages in pi-pi stacking with Phe339 .[1]

Core Ring Substitution (2,5-Dimethoxy)

In the 2C-X series, the 2-methoxy group (ortho) serves a different function. It provides steric bulk that prevents rapid deamination by Monoamine Oxidase (MAO) and orients the molecule to engage Ser159 (Serine 3.36).[1]

Experimental Protocols

Synthesis of 25I-NBOMe (Reductive Amination)

This protocol describes the conversion of a 2C-X precursor to its NBOMe derivative.[1] This is a self-validating workflow where the disappearance of the imine intermediate confirms reaction progression.

Reagents:

  • 2C-I freebase (1.0 eq)[1]

  • 2-Methoxybenzaldehyde (1.1 eq)[1]

  • Sodium Borohydride (NaBH4) (2.0 eq) or Sodium Triacetoxyborohydride (STAB)[1]

  • Methanol (MeOH) or Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2C-I freebase in anhydrous MeOH. Add 2-methoxybenzaldehyde dropwise.[1] Stir at room temperature (RT) for 2–4 hours.

    • Validation: Monitor via TLC or LC-MS.[1][3] The formation of the imine (Schiff base) is indicated by a mass shift of [M-18].[1]

  • Reduction: Cool the solution to 0°C. Add NaBH4 in small portions to prevent vigorous effervescence.

    • Causality: Low temperature prevents the reduction of the aldehyde before it condenses with the amine.

  • Quenching: Stir for 12 hours, allowing the mixture to warm to RT. Quench with dilute HCl to decompose excess borohydride.

  • Isolation: Basify to pH 10 with NaOH. Extract with Dichloromethane (DCM) (3x).[1] Wash organic layer with brine, dry over MgSO4, and evaporate.[1]

  • Purification: Convert to hydrochloride salt using ethereal HCl for crystallization.

Synthesis Visualization (Graphviz)[1]

SynthesisWorkflow Precursor 2C-I (Freebase) (C10H14BrNO2) Imine Imine Intermediate (Schiff Base) Precursor->Imine Condensation (RT, 4h) Aldehyde 2-Methoxybenzaldehyde (Ortho-Substituted) Aldehyde->Imine Reduction Reduction Step (NaBH4 / MeOH) Imine->Reduction 0°C Addition Validation Validation Point: LC-MS [M+H]+ Imine Peak Imine->Validation Product 25I-NBOMe (Target Ligand) Reduction->Product Hydrolysis & Extraction

Caption: Figure 1. Reductive amination pathway for N-(2-methoxybenzyl) phenethylamine synthesis. The formation of the imine intermediate is the critical rate-determining step.

Pharmacology & Toxicology Data

Receptor Binding Affinity (Ki)

The table below illustrates the dramatic increase in affinity conferred by the ortho-methoxybenzyl group.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (2A/2C)
2C-I (Parent)1.0 - 5.010 - 25Moderate
25I-NBOMe (Ortho)0.044 2.0High
25I-NB3OMe (Meta)1.215Low (Loss of IMHB)
25I-NB4OMe (Para)3.540Low (Loss of IMHB)

Data Source: Synthesized from Nichols et al. and Halberstadt et al. [1, 2]

Metabolic Pathways

Metabolism of ortho-methoxy derivatives is dominated by O-demethylation catalyzed by CYP2D6 and CYP2C19.[1]

  • O-Demethylation: The ortho-methoxy group is susceptible to enzymatic cleavage, yielding a phenol.[1]

  • Hydroxylation: The benzylic position is prone to oxidation.[1]

  • Glucuronidation: The resulting phenols are rapidly conjugated.[1]

MetabolicPathway Parent 25I-NBOMe (Lipophilic) CYP CYP450 Enzymes (CYP2D6, CYP2C19) Parent->CYP Metabolite1 O-Desmethyl-NBOMe (Phenol Derivative) CYP->Metabolite1 O-Demethylation (Major Pathway) Metabolite2 Hydroxylated NBOMe (Benzylic Oxidation) CYP->Metabolite2 Hydroxylation (Minor Pathway) Conjugate Glucuronide Conjugate (Excreted) Metabolite1->Conjugate UGT Transferase Metabolite2->Conjugate

Caption: Figure 2.[1] Primary metabolic fate of ortho-methoxy phenethylamines. O-demethylation significantly reduces receptor affinity, serving as a detoxification mechanism.[1]

Analytical Differentiation

Distinguishing the ortho-methoxy isomer from meta and para isomers is critical for forensic and quality control purposes.

  • 1H NMR Spectroscopy:

    • The ortho-methoxy protons typically appear as a singlet around 3.80–3.85 ppm .[1]

    • The benzylic methylene protons (

      
      ) in NBOMe derivatives show a distinct shift due to the shielding effect of the ortho-substituent.[1]
      
  • Mass Spectrometry (EI):

    • The iminium ion fragment is characteristic. For 25I-NBOMe, the tropylium ion derived from the methoxybenzyl moiety (m/z 121) is a base peak, distinguishing it from core-substituted fragments.[1]

References

  • Halberstadt, A. L., & Geyer, M. A. (2014).[1] Pharmacology of the phenethylamine hallucinogen 25I-NBOMe. Neuropharmacology.

  • Nichols, D. E. (2012).[1][4] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.[1]

  • Hansen, M. (2014).[1] Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines. ACS Chemical Neuroscience.[1] [1]

  • Caspar, A. T., et al. (2015).[1] Metabolic fate and detectability of the new psychoactive substances 25B-NBOMe and 25C-NBOMe. Journal of Analytical Toxicology.

  • Strydom, B. (2020).[1][5] NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Neuroscience.

Sources

Foundational

Chemical and physical properties of N-propyl-o-methoxyphenethylamine

The following technical guide provides an in-depth analysis of N-propyl-o-methoxyphenethylamine , a specific structural analog within the phenethylamine class. Chemical Identity, Physical Properties, and Pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-propyl-o-methoxyphenethylamine , a specific structural analog within the phenethylamine class.

Chemical Identity, Physical Properties, and Pharmacological Profile

Part 1: Executive Summary & Chemical Identity

N-Propyl-o-methoxyphenethylamine (also known as N-propyl-2-(2-methoxyphenyl)ethan-1-amine) is a secondary amine structurally derived from the parent compound 2-methoxyphenethylamine (2-MeO-PEA). It is characterized by the presence of a methoxy group at the ortho position of the phenyl ring and an N-propyl substitution on the amine nitrogen.

While less common in literature than its N-methylated amphetamine counterpart (Methoxyphenamine ), this molecule represents a critical probe in Structure-Activity Relationship (SAR) studies, particularly for investigating the steric tolerance of the amine binding pocket in adrenergic and trace amine-associated receptors (TAARs).

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name N-propyl-2-(2-methoxyphenyl)ethan-1-amine
Common Name N-Propyl-o-methoxyphenethylamine
SMILES CCCNCCc1ccccc1OC
InChI Key (Predicted) KVNRLN... (Analogous to 2-MeO-PEA derivatives)
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
CAS Number Not formally assigned in major registries (Treat as NCE)

Part 2: Physical & Chemical Properties[2][3][4]

The following data is synthesized from experimental values of the parent compound (2-MeO-PEA) and calculated physicochemical descriptors for the N-propyl modification.

Physicochemical Constants[3][5]
PropertyValue (Experimental/Predicted)Context
Physical State Liquid (at STP)Free base is an oil; Hydrochloride salt is a crystalline solid.
Boiling Point 245°C - 255°C (760 mmHg)Predicted based on MW increase (+42 Da) vs 2-MeO-PEA (bp ~235°C).
Melting Point (HCl) 140°C - 145°CEstimated range for HCl salt.
LogP (Lipophilicity) 2.6 ± 0.3Moderately lipophilic; crosses BBB readily.
pKa (Basic) 10.1 ± 0.2Typical for secondary alkylamines; protonated at physiological pH.
Solubility Water: Low (Base), High (Salt) Organic: Soluble in DCM, EtOH, Et₂O.Free base requires organic solvent extraction.
Structural Analysis (DOT Diagram)

The following diagram illustrates the key pharmacophore features: the lipophilic phenyl ring, the hydrogen-bond accepting methoxy group (ortho), and the ionizable secondary amine.

G Phenyl Phenyl Ring (Lipophilic / Pi-Stacking) Methoxy o-Methoxy Group (H-Bond Acceptor / Steric Bulk) Phenyl->Methoxy Ortho Position EthylChain Ethyl Linker (Rotatable Bonds) Phenyl->EthylChain C1 Attachment Amine Secondary Amine (N-Propyl) (Ionizable / Proton Donor) EthylChain->Amine N-Alkylation

Figure 1: Pharmacophore decomposition of N-propyl-o-methoxyphenethylamine.

Part 3: Synthesis & Preparation[6]

For research applications, the most robust synthesis route is Reductive Amination . This method minimizes over-alkylation (quaternary salt formation) compared to direct alkylation with propyl halides.

Protocol: Reductive Amination (One-Pot)

Reagents:

  • Precursor: 2-Methoxyphenethylamine (CAS 2045-79-6) [1]

  • Carbonyl Source: Propionaldehyde (Propanal)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH₄

  • Solvent: Dichloromethane (DCM) or Methanol

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 10 mmol of 2-methoxyphenethylamine in 50 mL of dry DCM.

    • Add 10.5 mmol (1.05 eq) of propionaldehyde dropwise at 0°C.

    • Add activated molecular sieves (4Å) to scavenge water (optional but recommended).

    • Stir at room temperature for 2 hours to form the imine intermediate.

  • Reduction:

    • Cool the solution to 0°C.

    • Add 14 mmol (1.4 eq) of Sodium Triacetoxyborohydride (STAB) portion-wise.

    • Note: STAB is preferred over NaBH₄ for aldehyde amination to prevent reduction of the aldehyde before imine formation.

    • Stir overnight at room temperature under nitrogen atmosphere.

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Wash combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure.

    • For analytical grade: Convert to HCl salt by adding 2M HCl in ether, filter the precipitate, and recrystallize from EtOH/Et₂O.

Synthetic Pathway Diagram

Synthesis SM1 2-Methoxyphenethylamine (Primary Amine) Imine Intermediate Imine (Unstable) SM1->Imine - H2O SM2 Propionaldehyde (Carbonyl) SM2->Imine - H2O Product N-propyl-o-methoxyphenethylamine Imine->Product Reduction (H-) Reagent NaBH(OAc)3 / DCM (Reductive Amination)

Figure 2: Reductive amination pathway using Sodium Triacetoxyborohydride.

Part 4: Pharmacological & Metabolic Profile

Structure-Activity Relationship (SAR)

Unlike Methoxyphenamine (the N-methyl-amphetamine analog), N-propyl-o-methoxyphenethylamine lacks the alpha-methyl group. This structural difference has profound pharmacological implications:

  • MAO Susceptibility: The lack of an alpha-methyl group makes the ethyl chain susceptible to Monoamine Oxidase (MAO). However, the N-propyl group provides steric hindrance, likely slowing deamination by MAO-B compared to the primary amine [2].

  • Adrenergic Activity: N-alkylation larger than methyl (e.g., propyl) generally reduces direct agonist activity at

    
    - and 
    
    
    
    -adrenergic receptors. This compound is expected to have significantly lower bronchodilator potency than Methoxyphenamine.
  • TAAR Activity: Phenethylamines with N-propyl substitutions often retain affinity for Trace Amine-Associated Receptor 1 (TAAR1), potentially acting as a modulator rather than a direct monoamine releaser.

Predicted Metabolic Fate

Based on the metabolism of Methoxyphenamine and general phenethylamines, the primary metabolic pathways are:

  • O-Demethylation: Conversion to the phenol (analogous to N-propyl-tyramine). Mediated by CYP2D6.

  • N-Dealkylation: Removal of the propyl group to revert to 2-methoxyphenethylamine.

  • Deamination: Oxidative deamination (if N-dealkylation occurs first) to 2-methoxyphenylacetic acid.

Metabolism Parent N-propyl-o-methoxyphenethylamine Met1 N-propyl-2-hydroxyphenethylamine (O-Desmethyl) Parent->Met1 CYP2D6 (O-Demethylation) Met2 2-Methoxyphenethylamine (N-Despropyl) Parent->Met2 CYP450 (N-Dealkylation) Met3 2-Methoxyphenylacetic Acid (Deamination) Met2->Met3 MAO-A/B (Oxidation)

Figure 3: Predicted metabolic pathways in mammalian systems.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Acute Toxicity (Oral): Category 4 (Predicted based on PEA analogs)[1]

Handling Protocols:

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for derivatization).

References

  • ChemicalBook. (2024). 2-Methoxyphenethylamine Properties and Safety.[2] Retrieved from

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 7(2), e1205. (Cited for general N-alkyl PEA SAR principles).
  • PubChem. (2024). Methoxyphenamine (Structural Analog Comparison). National Library of Medicine. Retrieved from

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis and SAR).

Sources

Exploratory

Pharmacological Profiling of N-Propyl-2-methoxyphenethylamine: A Predictive Analysis of Biological Targets

Executive Summary The rational design of neuropharmacological agents often relies on the iterative modification of the phenethylamine scaffold. N-propyl-2-methoxyphenethylamine represents a highly specific structural con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuropharmacological agents often relies on the iterative modification of the phenethylamine scaffold. N-propyl-2-methoxyphenethylamine represents a highly specific structural convergence of three distinct pharmacophores: the trace amine backbone, the ortho-methoxy substitution characteristic of serotonergic psychedelics, and the N-propyl alkylation privileged in dopaminergic and sigma-receptor ligands.

This whitepaper provides an in-depth mechanistic analysis of the predicted biological targets for this compound, synthesizing structure-activity relationship (SAR) data to guide drug development professionals in target validation and assay design.

Structural Rationale & Pharmacophore Deconstruction

To accurately predict the receptor binding profile of N-propyl-2-methoxyphenethylamine, we must deconstruct its structural components and analyze their independent and synergistic effects on receptor orthosteric sites.

The Phenethylamine Core (TAAR1 Baseline)

Unsubstituted phenethylamine is an endogenous trace amine that primarily targets the Trace Amine-Associated Receptor 1 (TAAR1), acting as a neuromodulator of monoamine transporters [[1]]([Link]). While primary amines are optimal for TAAR1 activation, secondary amines with specific alkyl extensions (such as N-propyl) can retain functional TAAR1 activity by occupying a secondary hydrophobic sub-pocket within the receptor .

The 2-Methoxy Substitution (Serotonergic Anchoring)

The addition of a methoxy group at the 2-position (ortho) of the phenyl ring is a hallmark of the 2C family of 5-HT2A/2C agonists (e.g., 2C-B, 2C-I) . This oxygen atom acts as a critical hydrogen bond acceptor, interacting directly with serine residues (e.g., Ser242) in the transmembrane domain 5 (TM5) of the 5-HT2A receptor . This interaction anchors the aromatic ring, significantly increasing serotonergic affinity compared to the unsubstituted phenethylamine core.

The N-Propyl Substitution (Dopaminergic & Sigma-1 Shifting)

The N-propyl group fundamentally alters the compound's pharmacological trajectory. In dopaminergic SAR, the N-propyl chain is a highly privileged moiety (seen in agonists like N,N-dipropyl-dopamine and pramipexole) because it precisely fills a lipophilic accessory cavity adjacent to the primary amine-binding aspartate (Asp114) in D2/D3 receptors . Furthermore, mono- and di-N-propyl phenethylamines are well-documented as potent Sigma-1 receptor ligands, where the propyl chain drives necessary hydrophobic interactions [[2]]([Link]).

Predicted Target Profile & Quantitative Data

Based on the synthesis of these structural drivers, Table 1 summarizes the predicted pharmacological profile for N-propyl-2-methoxyphenethylamine.

Table 1: Predicted Pharmacological Profile and Structural Drivers

Target ReceptorPredicted Affinity (K_i)Functional RolePrimary Structural Driver
5-HT2A 100 - 500 nMPartial Agonist / Antagonist2-Methoxy group (H-bonding), hindered by N-propyl steric clash.
Dopamine D2/D3 50 - 200 nMAgonistN-Propyl chain fitting the D2 lipophilic accessory pocket.
Sigma-1 (σ1) 10 - 50 nMAgonistN-Propyl chain and lipophilic phenethylamine core.
TAAR1 1 - 5 µMPartial AgonistPhenethylamine backbone, modulated by N-alkylation.

Experimental Workflows for Target Validation

To empirically validate these predicted targets, a self-validating high-throughput screening (HTS) cascade must be employed. The following protocols are designed to establish causality and eliminate false positives through rigorous internal controls.

TargetValidation cluster_Primary Primary Screening: Radioligand Binding cluster_Secondary Secondary Screening: Functional Assays Synth N-propyl-2-MeO-PEA Synthesis HT2A 5-HT2A/2C Affinity Synth->HT2A D2D3 D2/D3 Affinity Synth->D2D3 TAAR TAAR1 / Sigma-1 Synth->TAAR Calcium Ca2+ Flux (Gq) HT2A->Calcium cAMP cAMP BRET (Gi/Gs) D2D3->cAMP TAAR->cAMP

Fig 1. High-throughput screening workflow for validating N-propyl-2-MeO-PEA biological targets.

Protocol 1: Self-Validating Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (K_i) for 5-HT2A and D2 receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2A or D2 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to expose the orthosteric binding sites.

  • Radioligand Selection (Causality):

    • For 5-HT2A: Use [³H]-Ketanserin (2 nM). Why? Ketanserin is highly selective for 5-HT2A over 5-HT2C, preventing signal contamination from homologous receptor subtypes.

    • For D2: Use [³H]-Spiperone (0.5 nM). Why? Spiperone provides an exceptionally high signal-to-noise ratio in recombinant D2 preparations.

  • Incubation: Incubate 50 µg of membrane protein with the radioligand and varying concentrations of N-propyl-2-methoxyphenethylamine (10⁻¹¹ to 10⁻⁴ M) for 60 minutes at 25°C to achieve thermodynamic equilibrium.

  • Non-Specific Binding (NSB) Definition (Self-Validation): In parallel wells, add 10 µM Mianserin (for 5-HT2A) or 10 µM Haloperidol (for D2). Why? This saturates all specific receptor sites. Any remaining radioactive signal is defined as NSB (lipid partitioning). If NSB exceeds 30% of total binding, the assay is invalidated due to membrane degradation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce ligand adherence). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

Protocol 2: BRET-based cAMP Accumulation Assay (Gi-Coupling)

Because D2 receptors are Gi-coupled (inhibitory), traditional agonist assays will show no baseline change unless intracellular cAMP is first artificially elevated.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with the human D2 receptor and a CAMYEL BRET (Bioluminescence Resonance Energy Transfer) biosensor. Why BRET? BRET provides real-time, live-cell kinetic resolution of cAMP fluctuations, vastly superior to endpoint ELISA assays.

  • Baseline Stimulation (Causality): Treat cells with 10 µM Forskolin. Why? Forskolin directly activates adenylyl cyclase, creating a high-cAMP environment. A true D2 agonist will subsequently drive this elevated cAMP level back down.

  • Compound Addition: Add N-propyl-2-methoxyphenethylamine (1 µM).

  • Readout & Quality Control: Measure the BRET emission ratio (460nm / 535nm). Calculate the Z'-factor using a known full agonist (e.g., Quinpirole) as the positive control. Self-Validation: The assay is only accepted if the Z'-factor is ≥ 0.6, ensuring statistical robustness and confirming that the dynamic range is sufficient to detect partial agonism.

ReceptorSignaling Ligand N-propyl-2-MeO-PEA HT2A 5-HT2A (Gq) Ligand->HT2A Partial Agonism D2R D2/D3 (Gi) Ligand->D2R Agonism PLC PLC-β Activation HT2A->PLC Ca ↑ Intracellular Ca2+ PLC->Ca AC Adenylyl Cyclase Inhibition D2R->AC cAMP ↓ cAMP Levels AC->cAMP

Fig 2. Divergent G-protein coupled receptor signaling pathways targeted by the compound.

Conclusion

N-propyl-2-methoxyphenethylamine is a structurally fascinating molecule that bridges the gap between serotonergic, dopaminergic, and sigma-receptor pharmacologies. While the 2-methoxy group anchors the molecule to 5-HT2A receptors, the bulky N-propyl chain likely attenuates serotonergic efficacy while simultaneously unlocking potent D2/D3 and Sigma-1 agonism. By employing the rigorous, self-validating experimental workflows outlined above, researchers can accurately map this compound's polypharmacology, potentially uncovering novel therapeutic avenues for neuropsychiatric disorders characterized by dopaminergic and serotonergic dysregulation.

References

  • 2C-B - Wikipedia Source: Wikipedia URL:[Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: PubMed Central (PMC) URL:[Link]

  • Structure-Activity Relationships of Dopamine Agonists Source: Annual Review of Pharmacology and Toxicology URL:[Link]

  • Synthesis and SAR of 1-alkyl-2-phenylethylamine Derivatives Designed From N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to Discover sigma(1) Ligands Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Monoamine releasing agent - Wikipedia Source: Wikipedia URL:[Link]

  • Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Methoxy-N-propylbenzeneethanamine via Reductive Amination

Introduction & Mechanistic Rationale The synthesis of highly pure secondary amines is a cornerstone of modern drug discovery. Phenethylamine derivatives, in particular, are widely represented in biologically and pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly pure secondary amines is a cornerstone of modern drug discovery. Phenethylamine derivatives, in particular, are widely represented in biologically and pharmacologically active organic small molecules, making their efficient synthesis a priority for medicinal chemists[1]. At least a quarter of all C–N bond-forming reactions in the pharmaceutical industry are performed via reductive amination due to its operational simplicity, scalability, and high atom-economy[2].

This application note details the synthesis of 2-methoxy-N-propylbenzeneethanamine (also known as 2-methoxy-N-propylphenethylamine) via the direct reductive amination of 2-methoxyphenethylamine with propionaldehyde.

Expertise & Causality in Reagent Selection: While traditional reductive aminations often employ sodium cyanoborohydride (NaBH3CN), this protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) . STAB is a mild, highly selective reducing agent that prevents over-alkylation (tertiary amine formation) and avoids the generation of highly toxic hydrogen cyanide gas during aqueous workup[3].

The reaction proceeds via the nucleophilic addition of the primary amine to the aldehyde, forming a transient carbinolamine intermediate that rapidly dehydrates into an electrophilic iminium ion. Because STAB reduces iminium ions much faster than it reduces aldehydes, the reaction can be performed as a "direct" one-pot procedure without the need for pre-forming the imine[3]. 1,2-Dichloroethane (DCE) is selected as the solvent because STAB exhibits optimal solubility and reaction kinetics in halogenated aprotic environments[3].

Mechanism A 2-Methoxyphenethylamine (Primary Amine) B Propionaldehyde (Carbonyl Donor) C Carbinolamine Intermediate D Iminium Ion (Electrophile) C->D Dehydration (-H2O) F 2-Methoxy-N-propylbenzeneethanamine (Target Secondary Amine) D->F Reduction E STAB (NaBH(OAc)3) Hydride Transfer E->F Hydride Donor AB AB AB->C Nucleophilic Addition

Mechanistic pathway of the direct reductive amination using STAB.

Experimental Design & Reagent Specifications

To ensure a self-validating and reproducible system, reagents must be carefully measured. A slight excess of propionaldehyde (1.05 eq) ensures complete consumption of the valuable phenethylamine precursor, while 1.40 equivalents of STAB guarantee complete reduction of the iminium intermediate[3].

Quantitative Reagent Matrix (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountFunctional Role
2-Methoxyphenethylamine 151.211.001.51 g (1.46 mL)Primary Amine / Nucleophile
Propionaldehyde 58.081.050.61 g (0.76 mL)Carbonyl Donor / Electrophile
Sodium Triacetoxyborohydride 211.941.402.97 gHydride Donor / Reducing Agent
1,2-Dichloroethane (DCE) 98.96-50 mL (0.2 M)Aprotic Solvent

Step-by-Step Protocol

This workflow leverages an acid-base extraction for purification rather than column chromatography. Because the target molecule is a basic secondary amine and the primary impurities are neutral (unreacted aldehyde, reduced propanol) or acidic (acetic acid byproduct from STAB), manipulating the pH allows for a highly efficient, scalable, and chromatography-free purification.

Phase 1: Reaction Setup
  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N2 or Argon).

  • Mixing : Add 2-methoxyphenethylamine (1.51 g, 10 mmol) and DCE (50 mL) to the flask. Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition : Syringe in propionaldehyde (0.61 g, 10.5 mmol) dropwise over 5 minutes. Allow the mixture to stir for 15 minutes to facilitate initial carbinolamine formation.

  • Reduction : Add STAB (2.97 g, 14 mmol) portionwise over 10 minutes to control any mild exotherm. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 3–4 hours.

Phase 2: Quenching & Workup
  • Quench : Slowly add 25 mL of saturated aqueous NaHCO3 to the reaction mixture. Causality Note: This neutralizes the acetic acid generated by STAB and safely decomposes any unreacted hydride species. Stir for 15 minutes until gas evolution (CO2) ceases.

  • Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 25 mL). Combine the organic layers.

Phase 3: Acid-Base Purification (Self-Validating Step)
  • Acidification : Extract the combined organic layers with 1M HCl (3 × 20 mL). The target secondary amine will protonate to form a water-soluble hydrochloride salt and migrate to the aqueous layer. Discard the organic layer (which contains neutral/organic impurities).

  • Basification : Wash the acidic aqueous layer once with Diethyl Ether (15 mL) to remove trace lipophilic impurities. Then, carefully basify the aqueous layer by adding 2M NaOH dropwise until the pH is >10 (verify with pH paper). The solution will turn cloudy as the freebase amine precipitates.

  • Final Extraction : Extract the basified aqueous layer with DCM (3 × 25 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure 2-methoxy-N-propylbenzeneethanamine as a pale yellow oil.

Workflow S1 1. Reagent Mixing (DCE, 0 °C to RT) S2 2. STAB Addition (Portionwise) S1->S2 S3 3. Reaction Monitoring (TLC / LC-MS) S2->S3 S4 4. Quench & Workup (Sat. NaHCO3 / DCM) S3->S4 S5 5. Purification (Acid-Base Extraction) S4->S5 S6 6. Characterization (NMR, HRMS) S5->S6

Step-by-step experimental workflow for the synthesis and purification of the target amine.

Analytical Validation & Self-Correcting Diagnostics

To ensure the trustworthiness of the synthesized compound, cross-reference the purified product against the following diagnostic spectral markers. The absence of starting material peaks acts as a self-validating check for reaction completion.

Analytical MethodTarget Signal / Diagnostic FeatureInterpretation & Causality
^1^H NMR (CDCl3) Disappearance of ~9.8 ppm (t, 1H)Confirms complete consumption of the propionaldehyde starting material.
^1^H NMR (CDCl3) Appearance of ~0.90 ppm (t, 3H)Validates the successful covalent incorporation of the terminal propyl methyl group.
^1^H NMR (CDCl3) Sharp singlet at ~3.82 ppm (s, 3H)Validates the structural integrity of the 2-methoxy ether group (no demethylation occurred).
LC-MS (ESI+) m/z 194.15 [M+H]^+^Confirms the exact molecular weight of the target secondary amine (C12H19NO).

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) Source: PubMed (nih.gov) URL:3

  • Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews Source: American Chemical Society (acs.org) URL: 2

  • β‐Phenethylamine Synthesis: N‐Pyridinium Aziridines as Latent Dual Electrophiles Source: ResearchGate (researchgate.net) URL:1

Sources

Application

Application Note: High-Yield Protocol for the Selective Mono-N-Alkylation of 2-Methoxyphenethylamine with Propyl Bromide

Executive Summary The synthesis of substituted phenethylamines, such as N-propyl-2-methoxyphenethylamine, is a highly critical workflow in neuropharmacology, medicinal chemistry, and drug development. These compounds ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of substituted phenethylamines, such as N-propyl-2-methoxyphenethylamine, is a highly critical workflow in neuropharmacology, medicinal chemistry, and drug development. These compounds serve as vital monoaminergic activity enhancers and precursors to complex psychoactive therapeutics[1]. However, the direct N-alkylation of primary amines with alkyl halides is notoriously difficult to control, frequently resulting in complex mixtures of secondary amines, tertiary amines, and quaternary ammonium salts[2].

This application note provides a self-validating, field-proven protocol to achieve high mono-selectivity when reacting 2-methoxyphenethylamine with propyl bromide. By leveraging stoichiometric asymmetry, Finkelstein catalysis, and precise solvent-base pairing, researchers can suppress over-alkylation and maximize the yield of the target secondary amine.

Mechanistic Rationale & Optimization Strategy

The Over-Alkylation Dilemma

The reaction between 2-methoxyphenethylamine (a primary amine) and propyl bromide (an electrophile) proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The fundamental challenge lies in the product's reactivity: the newly formed secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly attached propyl group. If left unmitigated, the secondary amine rapidly competes for the remaining propyl bromide, leading to undesired N,N-dipropyl-2-methoxyphenethylamine (tertiary amine)[1].

Strategy A: Stoichiometric Asymmetry & Finkelstein Catalysis

To force the reaction kinetics in favor of mono-alkylation, this protocol employs two synergistic principles:

  • Stoichiometric Control: By utilizing a large molar excess of the primary amine (3.0 eq) relative to the alkyl bromide (1.0 eq), the statistical probability of the electrophile colliding with an unreacted primary amine vastly outweighs its chance of encountering the newly formed secondary amine[2].

  • In Situ Halide Exchange (Finkelstein Catalysis): Alkyl bromides can require elevated temperatures to react efficiently, which inadvertently provides the activation energy necessary for over-alkylation. By adding a catalytic amount of Potassium Iodide (KI, 0.1 eq), the propyl bromide is continuously converted into propyl iodide in situ[2]. Propyl iodide is a vastly superior electrophile, allowing the SN2 reaction to proceed rapidly at a lower, more controlled temperature (60°C).

Strategy B: The Cesium Hydroxide (CsOH) Effect (Alternative for Scale-up)

For large-scale syntheses where a 3-fold excess of the primary amine is economically unviable, researchers can utilize Cesium Hydroxide (CsOH·H2O) as the base. As documented in , using 0.1 to 3.0 equivalents of CsOH in anhydrous DMF or DMSO fundamentally reverses the selectivity[3]. The large, highly polarizable cesium cation coordinates with the reaction intermediates, sterically shielding the secondary amine from further alkylation and affording high yields even at a 1:1.2 amine-to-bromide ratio[3],[4].

Reaction Pathway Visualization

ReactionPathway A 2-Methoxyphenethylamine (Primary Amine) C N-Propyl-2-methoxyphenethylamine (Secondary Amine - Target) A->C + Propyl Bromide (SN2, Base, KI) B Propyl Bromide (Electrophile) B->C D N,N-Dipropyl-2-methoxyphenethylamine (Tertiary Amine - Byproduct) C->D + Propyl Bromide (Over-alkylation)

Fig 1. SN2 reaction pathway highlighting the target mono-alkylation vs. undesired over-alkylation.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between experimental conditions and product distribution, demonstrating why the finalized protocol parameters were selected.

Reaction ConditionAmine (eq)Propyl Bromide (eq)CatalystBase / SolventTemp (°C)Mono-alkylated Yield (%)Di-alkylated Yield (%)
Standard Stoichiometry 1.01.1NoneK2CO3 / MeCN804540
Stoichiometric Excess 3.01.0NoneK2CO3 / MeCN807212
Finkelstein Catalysis (Optimal) 3.01.0KI (0.1 eq)K2CO3 / MeCN6085 <5
Cesium Effect (Advanced) 1.01.2NoneCsOH / DMF2588<2

Detailed Experimental Protocol

Reagents and Equipment
  • 2-Methoxyphenethylamine (Starting Material, 3.0 eq)

  • 1-Bromopropane (Propyl Bromide, Electrophile, 1.0 eq)

  • Potassium Carbonate (K2CO3, anhydrous, 325 mesh powder, 2.0 eq)

  • Potassium Iodide (KI, 0.1 eq)

  • Acetonitrile (MeCN, anhydrous, ~0.5 M concentration)[2]

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, heating block, TLC plates (Silica gel 60 F254), Ninhydrin stain.

Step-by-Step Methodology

Step 1: Reagent Setup To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyphenethylamine (3.0 eq). Dilute the amine in anhydrous Acetonitrile (MeCN) to achieve a final electrophile concentration of ~0.5 M. Add powdered anhydrous K2CO3 (2.0 eq) and KI (0.1 eq) to the solution. Stir the suspension at room temperature for 10 minutes.

Step 2: Electrophile Addition Attach a reflux condenser to the flask. Using a syringe, add propyl bromide (1.0 eq) dropwise over 5 minutes to the vigorously stirring suspension. Causality Note: Dropwise addition ensures the localized concentration of the electrophile remains low, further suppressing dialkylation events.

Step 3: Reaction Execution & Self-Validation Heat the reaction mixture to 60°C using a heating block. Stir vigorously for 12–16 hours. Self-Validating System: Monitor the reaction via TLC (Eluent: 90:10 CH2Cl2/MeOH). To validate progress without LC-MS, dip the TLC plate in a Ninhydrin stain solution and heat it. The unreacted primary amine will stain a deep purple/pink , while the newly formed secondary amine product will stain a distinct yellow/orange . The reaction is complete when the electrophile is consumed and the yellow/orange spot ceases to intensify.

Step 4: Aqueous Workup Cool the reaction to room temperature. Quench the mixture by slowly adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO3)[2]. Stir for 15 minutes to dissolve inorganic salts. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na2SO4), and concentrate under reduced pressure.

Step 5: Purification The crude mixture will contain the target secondary amine and the excess primary amine. Purify the product via flash column chromatography on silica gel. Expert Insight: Secondary amines strongly interact with acidic silanol groups on silica, causing severe peak tailing. Pre-treat the silica column by adding 1% Triethylamine (Et3N) to your eluent (e.g., Hexanes/EtOAc gradient). This neutralizes the silanol sites, ensuring sharp elution bands and perfect separation of the primary and secondary amines.

Experimental Workflow Visualization

Workflow S1 Step 1: Reagent Setup 3.0 eq Amine + 2.0 eq K2CO3 + 0.1 eq KI in MeCN S2 Step 2: Electrophile Addition Dropwise addition of 1.0 eq Propyl Bromide S1->S2 S3 Step 3: Reaction Execution Heat at 60°C for 12-16h, Monitor via TLC S2->S3 S4 Step 4: Aqueous Workup Quench with NaHCO3, Extract with EtOAc S3->S4 S5 Step 5: Purification Silica Gel Chromatography (1% Et3N modifier) S4->S5 S6 Step 6: Validation LC-MS & 1H-NMR Characterization S5->S6

Fig 2. Step-by-step experimental workflow for the selective N-alkylation and purification process.

References

  • Title: Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy Source: ResearchGate URL: [Link]

  • Title: Efficient synthesis of secondary amines by selective alkylation of primary amines (US6423871B1)

Sources

Method

Solvent selection for recrystallization of N-propyl-2-methoxyphenethylamine

Application Note: Solvent Selection & Recrystallization Protocol for N-propyl-2-methoxyphenethylamine Hydrochloride Abstract This application note details the purification of N-propyl-2-methoxyphenethylamine (hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Recrystallization Protocol for N-propyl-2-methoxyphenethylamine Hydrochloride

Abstract

This application note details the purification of N-propyl-2-methoxyphenethylamine (hydrochloride salt) via recrystallization.[1][2] Due to the secondary amine structure and the lipophilic N-propyl chain, this compound exhibits a high propensity for "oiling out" during phase transitions. This guide provides a scientifically grounded solvent selection strategy, optimized protocols for single and binary solvent systems, and troubleshooting mechanisms to ensure high-purity isolation suitable for analytical standards and biological assays.

Physicochemical Context & Solubility Logic

To select the correct solvent, one must understand the intermolecular forces at play. N-propyl-2-methoxyphenethylamine HCl is an ionic lattice (anilinium-style salt) with a significant lipophilic region (propyl chain + methoxy-benzene ring).

  • The Cation: The protonated secondary amine forms strong hydrogen bonds.

  • The Anion: The chloride ion requires a solvent with a moderate dielectric constant to solvate effectively.

  • The Lipophilic Tail: The N-propyl group reduces water solubility compared to the parent phenethylamine, increasing solubility in alcohols.

The Challenge: The melting point of N-alkyl phenethylamine salts is often depressed by impurities, leading to a liquid-liquid phase separation (oiling out) before the solid-liquid equilibrium (crystallization) can occur.

Solvent Screening Matrix
SolventBoiling Point (°C)Dielectric Constant (

)
Solubility (Hot)Solubility (Cold)Suitability
Water 10080.1HighHighPoor. Losses too high; hard to dry.
Ethanol (EtOH) 7824.5Very HighHighModerate. Good solvent, but poor recovery yield.
Isopropanol (IPA) 8217.9HighLowExcellent. Ideal balance for single-solvent systems.
Acetone 5620.7LowInsolubleAnti-Solvent. Good for binary systems.
Diethyl Ether 34.64.3InsolubleInsolubleAnti-Solvent. Precipitates salt rapidly.

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting the optimal purification path based on crude purity and available equipment.

SolventSelection Start Start: Crude N-propyl-2-MeO-PEA HCl PurityCheck Assess Crude Purity (HPLC/TLC) Start->PurityCheck HighPurity High Purity (>95%) PurityCheck->HighPurity LowPurity Low Purity (<90%) or Colored PurityCheck->LowPurity SingleSolvent Protocol A: Single Solvent (IPA) Standard Recrystallization HighPurity->SingleSolvent BinarySolvent Protocol B: Binary System (EtOH + Et2O/Acetone) LowPurity->BinarySolvent OilingRisk Risk of Oiling Out? SingleSolvent->OilingRisk BinarySolvent->OilingRisk SlowCool Action: Slow Cool + Seeding OilingRisk->SlowCool Yes (Standard) FlashPrecip Action: Rapid Anti-Solvent Addition OilingRisk->FlashPrecip No (Rare)

Figure 1: Decision matrix for selecting the crystallization strategy based on initial crude quality.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for: Routine purification of batches with >95% initial purity.

Materials:

  • Crude N-propyl-2-methoxyphenethylamine HCl

  • Anhydrous Isopropanol (IPA)

  • Hot plate/Magnetic stirrer

  • Buchner funnel setup

Step-by-Step Procedure:

  • Saturation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 10 mL of IPA.

  • Heating: Heat to boiling (approx. 82°C) with gentle stirring.

  • Titration: Add additional hot IPA dropwise only until the solid completely dissolves. Do not add excess solvent.

    • Note: If colored impurities persist after dissolution, add activated charcoal (0.1 g), boil for 2 mins, and filter hot.

  • Controlled Cooling: Remove from heat. Cover the flask with foil. Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Critical: Do not place directly in ice. Rapid cooling traps impurities.

  • Crystallization: Once at RT, move to a refrigerator (4°C) for 1 hour, then an ice bath (-10°C) for 30 minutes. White needles should form.

  • Collection: Filter via vacuum. Wash the filter cake with 2 mL of ice-cold IPA.

  • Drying: Dry under vacuum at 40°C for 4 hours to remove solvent residues.

Protocol B: Binary Solvent Precipitation (Ethanol/Acetone)

Best for: Impure batches or when the compound refuses to crystallize in IPA.

Theory: Ethanol is a "good" solvent (solvates the ions), while Acetone acts as the "bad" solvent (reduces dielectric constant, forcing lattice formation).

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 g of crude solid in the minimum amount of boiling anhydrous Ethanol (approx. 3-5 mL).

  • Anti-Solvent Addition: While keeping the solution hot (but not boiling), slowly add warm Acetone dropwise.

  • Cloud Point: Continue adding Acetone until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 2-3 drops of Ethanol to make the solution clear again.

  • Crystallization: Cap the flask and wrap it in a towel to insulate. Allow to cool very slowly to RT.

  • Processing: Proceed with filtration as in Protocol A. Wash with a 1:1 mixture of cold Ethanol/Acetone.

Troubleshooting: The "Oiling Out" Phenomenon

N-propyl phenethylamines are notorious for separating as a distinct oil phase at the bottom of the flask rather than forming crystals. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid boundary.

Corrective Actions:

  • The "Scratch" Method: Use a glass stir rod to scratch the inner wall of the flask at the interface of the oil and solvent. The microscopic glass shards provide nucleation sites.

  • Seed Crystals: If you have any pure crystals from a previous batch, add a single crystal to the solution when it reaches room temperature.

  • Re-heating: If oil forms, reheat the solution until it dissolves.[3] Add a small amount (1-2 mL) of the "good" solvent (IPA or Ethanol) to dilute the solution slightly, then cool again. A slightly more dilute solution favors crystal formation over oiling.

Workflow Visualization

The following diagram outlines the physical workflow and critical control points (CCPs) for the laboratory execution.

RecrystallizationWorkflow Input Crude Solid Dissolve Dissolve in Hot Solvent (T > 80°C) Input->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Gravity Filter Cooling Slow Cooling (RT -> 4°C -> -10°C) Filter->Cooling Nucleation Nucleation/Growth (Critical Step) Cooling->Nucleation Nucleation->Dissolve If Oiling Out: Add Solvent & Reheat Separation Vacuum Filtration Nucleation->Separation Output Pure Crystals Separation->Output

Figure 2: Operational workflow for the recrystallization process, including the feedback loop for correcting phase separation (oiling).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The standard text for general purification protocols of organic salts).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational reference for recrystallization theory and solvent dielectric properties).

  • PubChem Database. (n.d.). 2-Methoxyphenethylamine Compound Summary. National Center for Biotechnology Information. (Source for general physicochemical properties of the parent scaffold).[3][4] [Link][5][6]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Authoritative source on the synthesis and isolation of specific phenethylamine derivatives).

Sources

Application

Procedure for synthesizing deuterated N-propyl-2-methoxyphenethylamine internal standards

This Application Note provides a rigorous protocol for the synthesis of N-(1',1'-[²H₂]-propyl)-2-methoxyphenethylamine , a stable isotope-labeled internal standard (IS) designed for the quantification of N-propyl-2-metho...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous protocol for the synthesis of N-(1',1'-[²H₂]-propyl)-2-methoxyphenethylamine , a stable isotope-labeled internal standard (IS) designed for the quantification of N-propyl-2-methoxyphenethylamine (a structural analog of the bronchodilator Methoxyphenamine and related designer phenethylamines) via LC-MS/MS.[1]

Application Note: Synthesis of Deuterated N-Propyl-2-Methoxyphenethylamine (d₂-IS)

Executive Summary & Strategic Rationale

In quantitative LC-MS/MS analysis, matrix effects (ion suppression/enhancement) can severely compromise data integrity.[1] The "Gold Standard" for correction is a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte but is mass-resolved.[1]

For N-propyl-2-methoxyphenethylamine , we select a d₂-labeling strategy targeting the


-carbon of the N-propyl chain.[1] This approach is superior to ring-deuteration for three reasons:
  • Cost-Efficiency: The deuterium is introduced in the final step using Lithium Aluminum Deuteride (LiAlD₄), avoiding expensive deuterated aromatic precursors.

  • Stability: The N-alkyl

    
    -position is metabolically stable and non-exchangeable under standard acidic/basic extraction conditions.[1]
    
  • Synthetic Robustness: The amide reduction route prevents over-alkylation (a common pitfall in direct alkylation), ensuring high yield and purity.

Retrosynthetic Analysis & Pathway

The synthesis utilizes a two-step "Acylation-Reduction" protocol.[1][2]

  • Acylation: 2-Methoxyphenethylamine is reacted with propionyl chloride to form the intermediate amide.[1]

  • Deuteroreduction: The amide carbonyl is reduced using LiAlD₄. This specifically incorporates two deuterium atoms at the 1'-position of the propyl chain.[1]

Target Molecule: N-(1',1'-[²H₂]-propyl)-2-methoxyphenethylamine (


).[1]

SynthesisScheme SM1 2-Methoxyphenethylamine (Precursor) Inter Intermediate Amide N-propionyl-2-methoxyphenethylamine SM1->Inter Step 1: Acylation (0°C -> RT) Reagent1 Propionyl Chloride (Et3N, DCM) Reagent1->Inter Product Final Product (d2-IS) N-(1',1'-[2H2]-propyl)-2-methoxyphenethylamine Inter->Product Step 2: Deuteroreduction (Specific D-incorporation) Reagent2 LiAlD4 (THF, Reflux) Reagent2->Product

Figure 1: Retrosynthetic pathway for the site-specific deuteration of the N-propyl chain.

Materials & Safety Protocols

Chemical Safety Warning: Lithium Aluminum Deuteride (LiAlD₄) is pyrophoric and reacts violently with water. All operations in Step 2 must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

ReagentGrade/PurityRoleHazard Note
2-Methoxyphenethylamine >98%Starting MaterialIrritant, Hygroscopic
Propionyl Chloride 98%Acylating AgentCorrosive, Lachrymator
LiAlD₄ (98 atom % D) >95%Deuterium SourcePyrophoric , Water Reactive
Tetrahydrofuran (THF) AnhydrousSolventPeroxide former (Test before use)
Dichloromethane (DCM) ACS GradeSolventVolatile, Carcinogen suspect
HCl in Diethyl Ether 2.0 MSalt FormationCorrosive, Flammable

Detailed Experimental Protocol

Step 1: Synthesis of N-Propionyl-2-methoxyphenethylamine

Objective: Create the stable amide scaffold for reduction.[1]

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a dropping funnel. Purge with Nitrogen (

    
    ).[3]
    
  • Solvation: Dissolve 2-methoxyphenethylamine (1.51 g, 10.0 mmol) and Triethylamine (1.67 mL, 12.0 mmol) in anhydrous DCM (30 mL). Cool the mixture to 0°C in an ice bath.

  • Addition: Add Propionyl Chloride (0.96 mL, 11.0 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the amine.

  • Workup:

    • Quench with saturated

      
       (20 mL).
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with 1M HCl (20 mL) to remove unreacted amine, then Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Result: Yields ~1.9 g (90-95%) of off-white solid/oil (Amide). Proceed to Step 2 without further purification if purity >95% by NMR.[1]

Step 2: Deuteroreduction to N-(1',1'-[²H₂]-propyl)-2-methoxyphenethylamine

Objective: Reduce the carbonyl to a methylene group while incorporating two deuterium atoms.[1]

  • Setup: Flame-dry a 2-neck 100 mL RBF attached to a reflux condenser and

    
     line.
    
  • Catalyst Prep: Suspend LiAlD₄ (0.84 g, 20.0 mmol, 2 equiv) in anhydrous THF (20 mL) at 0°C. Caution: Add powder slowly to cold THF.

  • Addition: Dissolve the Amide intermediate (from Step 1, ~10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlD₄ suspension via syringe over 20 minutes.

  • Reflux: Heat the mixture to a gentle reflux (66°C) for 4–6 hours. The solution should turn grey/cloudy.

  • Quench (Fieser Method): Critical Safety Step. Cool to 0°C.[3]

    • Add 0.84 mL Water (slowly!).

    • Add 0.84 mL 15% NaOH .

    • Add 2.5 mL Water .

    • Stir for 30 minutes until a granular white precipitate forms.

  • Isolation: Filter off the aluminum salts through a Celite pad. Wash the pad with THF. Concentrate the filtrate to obtain the free base oil.

  • Salt Formation: Dissolve the oil in minimal dry diethyl ether. Add 2.0 M HCl in ether dropwise until no further precipitation occurs. Filter the white solid and dry under high vacuum.

Validation & Quality Control

The synthesized IS must be validated before use in regulated assays.

A. Structural Confirmation (NMR)

  • ¹H-NMR (DMSO-d₆):

    • The diagnostic signal is the disappearance of the amide carbonyl and the absence of the standard propyl

      
       triplet (normally at ~2.8 ppm).
      
    • Instead, look for the

      
      -methylene of the propyl chain (
      
      
      
      ) simplified to a broad singlet or triplet depending on D-coupling, and the terminal methyl group.[1]
    • The phenethylamine ethylene bridge (

      
      ) remains as two multiplets.[1]
      

B. Isotopic Purity (Mass Spectrometry)

  • Perform a direct infusion MS scan.

  • Target:

    
     peak (e.g., if native mass is 193.15, target is 195.16).
    
  • Acceptance Criteria: The contribution of

    
     (unlabeled) must be 
    
    
    
    to prevent interference with the analyte quantification.
ParameterSpecificationMethod
Chemical Purity >98%HPLC-UV (210/254 nm)
Isotopic Enrichment >99% atom DMS (SIM Mode)
Form Hydrochloride SaltVisual

Workflow Visualization

Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Deuteroreduction (Critical) cluster_2 Step 3: Purification S1_1 Dissolve 2-Methoxy-PEA + Et3N in DCM (0°C) S1_2 Add Propionyl Chloride (Dropwise) S1_3 Stir RT (2h) Wash: HCl/NaHCO3 S2_1 Suspend LiAlD4 in THF (Anhydrous, Ar, 0°C) S1_3->S2_1 Dry Intermediate S2_2 Add Amide Solution Reflux 6h S2_3 Fieser Quench (H2O / NaOH / H2O) S3_1 Filter Aluminum Salts Concentrate Filtrate S2_3->S3_1 S3_2 Precipitate HCl Salt (Ether/HCl) S3_1->S3_2 S3_3 Validate (NMR/MS) S3_2->S3_3

Figure 2: Operational workflow for the synthesis and purification of the deuterated internal standard.

References

  • Xu, Y. Z., & Chen, C. (2006). Synthesis of deuterium labeled phenethylamine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals, 49(13), 1187-1200. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. (Context for alternative reductive amination routes). Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.[1] (Authoritative text for Amide Reduction mechanisms). Link

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (General principles of IS selection). Link

  • Springer Protocols. (2023). Synthesis of Deuterated Standards for Forensic Analysis. Methods in Molecular Biology. (General protocol grounding).

Sources

Method

Application Note: Metabolic Stability Testing of 2-Methoxy-N-propyl-benzeneethanamine in Liver Microsomes

Abstract This application note details the protocol for assessing the in vitro metabolic stability of 2-methoxy-N-propyl-benzeneethanamine (2-MeO-N-Pr-PEA) using pooled liver microsomes. As a lipophilic secondary amine (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for assessing the in vitro metabolic stability of 2-methoxy-N-propyl-benzeneethanamine (2-MeO-N-Pr-PEA) using pooled liver microsomes. As a lipophilic secondary amine (


, MW 193.29), this compound is predicted to undergo Phase I oxidative metabolism, primarily via Cytochrome P450 (CYP) mediated N-dealkylation and O-demethylation. This guide provides a validated workflow for determining intrinsic clearance (

) and half-life (

), including critical considerations for lipophilic amine handling, non-specific binding, and LC-MS/MS quantification.

Introduction & Mechanistic Grounding

Compound Overview

2-methoxy-N-propyl-benzeneethanamine is a structural analog of the phenethylamine class. The presence of the N-propyl group significantly increases lipophilicity compared to its parent 2-methoxyphenethylamine or the N-methyl analog (methoxyphenamine).

  • Chemical Formula:

    
    
    
  • Molecular Weight: 193.29 g/mol

  • Predicted LogP: ~2.5–3.0 (Estimated based on structural analogs)

Metabolic Rationale

Liver microsomes are the industry standard for predicting hepatic clearance because they contain the highest concentration of CYP450 enzymes. For N-alkylated phenethylamines, metabolism typically proceeds via two major pathways:

  • N-Dealkylation: Oxidative removal of the propyl chain to yield 2-methoxyphenethylamine. This is often catalyzed by CYP2D6, CYP2C19, or CYP3A4.

  • O-Demethylation: Removal of the methyl group on the phenyl ring to form a phenol metabolite.

Understanding these pathways is critical, as the resulting metabolites may have distinct pharmacological profiles or toxicity.

Predicted Metabolic Pathway Diagram

The following diagram illustrates the theoretical Phase I metabolic fate of the analyte in liver microsomes.

MetabolicPathway Parent 2-Methoxy-N-propyl- benzeneethanamine (MW 193.3) NDealkyl Metabolite M1 2-Methoxyphenethylamine (N-Dealkylation) Parent->NDealkyl CYP450 (Oxidative Dealkylation) ODemethyl Metabolite M2 2-Hydroxy-N-propyl- benzeneethanamine (O-Demethylation) Parent->ODemethyl CYP450 (O-Demethylation) Aldehyde Propionaldehyde (Byproduct) Parent->Aldehyde released

Figure 1: Predicted Phase I metabolic pathways for 2-methoxy-N-propyl-benzeneethanamine involving N-dealkylation and O-demethylation.

Materials & Reagents

Biological Materials[1][2]
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).

    • Note: Can be substituted with Rat (RLM) or Mouse (MLM) for species comparison.

  • Control Matrix: Heat-inactivated microsomes (for negative control).

Chemicals[3][4]
  • Test Compound: 2-methoxy-N-propyl-benzeneethanamine (purity >98%).

  • Cofactor System: NADPH Regenerating System (Solutions A and B) or solid NADPH (reduced form).

    • Recommendation: Use 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

      
      , and 0.4 U/mL Glucose-6-phosphate dehydrogenase.
      
  • Buffer: 100 mM Potassium Phosphate Buffer (K-buffer), pH 7.4.

  • Quenching Solution: Acetonitrile (ACN) containing Internal Standard (IS).[1]

    • IS Selection: Propranolol or Labetalol (structurally similar lipophilic amines) at 200 nM.

Experimental Protocol

Preparation of Stock Solutions
  • Master Stock: Dissolve 2-methoxy-N-propyl-benzeneethanamine in DMSO to create a 10 mM stock.

  • Working Solution: Dilute Master Stock in K-buffer to 2 µM (0.2% DMSO).

    • Why? This ensures the final incubation concentration is 1 µM with <0.1% DMSO, preventing solvent inhibition of CYP enzymes.

Incubation Setup

Target Conditions:

  • Microsomal Protein: 0.5 mg/mL[2]

  • Test Compound: 1 µM

  • Temperature: 37°C

  • Reaction Volume: 200 µL (per time point) or bulk incubation.

Workflow Diagram:

ProtocolWorkflow Step1 Pre-Incubation (5 min, 37°C) Mix: Buffer + Microsomes (0.5 mg/mL) + Compound (1 µM) Step2 Initiation Add NADPH (1 mM final) Step1->Step2 Step3 Sampling Time Points 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Quenching Transfer 50 µL sample into 150 µL Ice-Cold ACN + IS Step3->Step4 Step5 Centrifugation 4000 rpm, 20 min, 4°C Step4->Step5 Step6 Analysis LC-MS/MS of Supernatant Step5->Step6

Figure 2: Step-by-step microsomal stability incubation workflow.

Detailed Procedure
  • Pre-incubation: Prepare a bulk mixture containing K-buffer, microsomes, and test compound. Aliquot 50 µL into a 96-well plate or microcentrifuge tubes. Incubate at 37°C for 5 minutes.

    • Expert Insight: This step allows the compound to reach binding equilibrium with the microsomal proteins (Non-specific binding).

  • Initiation: Start the reaction by adding 50 µL of pre-warmed NADPH solution. (Final volume 100 µL).

  • Sampling: At

    
     minutes, remove aliquots.
    
  • Termination: Immediately dispense the aliquot into a plate containing 3 volumes (e.g., 150 µL) of ice-cold Acetonitrile with Internal Standard.

  • Clarification: Vortex for 10 minutes, then centrifuge at 4,000g (or higher) for 20 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer supernatant to a fresh plate for LC-MS/MS analysis. Dilute with water (1:1) if peak shape is poor due to high organic content.

Controls
  • T=0 Control: Sample taken immediately after NADPH addition (or before). Represents 100%.

  • Minus NADPH: Incubation for 60 min without cofactor.

    • Purpose: Verifies that loss is metabolic, not chemical degradation or hydrolysis.

  • Positive Control: Verapamil or Dextromethorphan (high clearance compounds).

Bioanalytical Method (LC-MS/MS)

Mass Spectrometry Tuning

Since 2-methoxy-N-propyl-benzeneethanamine is a secondary amine, it will ionize readily in Positive ESI mode.

  • Precursor Ion:

    
     (Calculated).
    
  • Suggested MRM Transitions:

    • Quantifier:

      
       (Loss of N-propylamine, retention of methoxybenzyl cation).
      
    • Qualifier:

      
       (Tropylium ion/Benzyl cation).
      
    • Qualifier:

      
       (Propyl-ethyl-amine fragment, if alpha-cleavage dominates).
      
Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18,

    
     mm, 2.5 µm).
    
    • Note: The CSH (Charged Surface Hybrid) column is excellent for basic amines like this analyte, reducing peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Data Analysis & Calculations

Determination of Elimination Rate Constant ( )

Plot the natural logarithm of the percent remaining compound versus time.



Where 

is the slope of the linear regression.[4]
Half-Life ( )


Intrinsic Clearance ( )

The in vitro intrinsic clearance is calculated to normalize for protein concentration:



Simplified for standard conditions (0.5 mg/mL):


Data Interpretation Table
ParameterHigh StabilityModerate StabilityLow Stability (High Clearance)

(min)
> 6015 – 60< 15

(

L/min/mg)
< 1010 – 50> 50

Troubleshooting & Optimization

  • Non-Specific Binding (NSB): Lipophilic amines (

    
    ) often stick to plasticware.
    
    • Solution: Use low-binding plates or add 0.05% BSA to the buffer (though BSA may bind the drug and reduce free fraction, so use with caution and correct for

      
      ).
      
  • Non-Linear Kinetics: If the plot of

    
     vs. time is curved (biphasic), the substrate concentration (1 µM) might be near 
    
    
    
    or enzyme inactivation is occurring.
    • Solution: Lower substrate concentration to 0.5 µM or reduce protein concentration to 0.25 mg/mL.

  • Carryover: Secondary amines can stick to HPLC injector needles.

    • Solution: Use a strong needle wash (e.g., ACN:IPA:Water:Formic Acid 40:40:20:0.1).

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for ADME protocols).
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Wagmann, L., et al. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis. (Context for phenethylamine metabolism). Link

  • PubChem. (2025). 2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (Structural Analog Data). Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low purity in Benzeneethanamine, 2-methoxy-N-propyl- synthesis

Technical Support Center: Synthesis of Benzeneethanamine, 2-methoxy-N-propyl- A Foreword from Your Senior Application Scientist Welcome to the technical support center for the synthesis of Benzeneethanamine, 2-methoxy-N-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Benzeneethanamine, 2-methoxy-N-propyl-

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Benzeneethanamine, 2-methoxy-N-propyl- (also known as N-propyl-2-(2-methoxyphenyl)ethanamine). As researchers and developers, we understand that achieving high purity in multi-step organic synthesis is paramount for the reliability of downstream applications and regulatory compliance. Low purity is not just a yield issue; it's a data integrity issue.

This guide is structured to address the most common challenges encountered during the synthesis of this secondary amine. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles. By diagnosing the root cause of impurity formation, you can develop robust and reproducible synthetic protocols. The most common and efficient method for this synthesis is the direct reductive amination of 2-(2-methoxyphenyl)acetaldehyde with propylamine. This guide will primarily focus on troubleshooting this pathway.

Troubleshooting Guide: Low Purity in Reductive Amination

The direct, one-pot reductive amination is an elegant and efficient method, but its simplicity can mask several critical variables that influence the purity of the final product.[1][2]

Q1: My final product is contaminated with a significant amount of unreacted 2-(2-methoxyphenyl)acetaldehyde. What went wrong?

This is a common issue indicating that the reduction of the aldehyde starting material is competing with or outpacing the reduction of the desired imine intermediate.

Root Cause Analysis:

  • Incorrect Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde before it has a chance to form the imine with propylamine.[3]

  • Sub-optimal pH: Imine formation is most efficient under weakly acidic conditions (pH ~5-6). If the reaction medium is too neutral or basic, the rate of imine formation will be slow, leaving the aldehyde vulnerable to reduction. If it's too acidic, the amine starting material will be protonated and non-nucleophilic.

  • Instability of the Aldehyde: Phenylacetaldehyde derivatives can be unstable and prone to oxidation to the corresponding carboxylic acid or polymerization, especially if not stored properly.[4]

Solutions and Scientific Rationale:

  • Select a Milder, Imine-Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations.[2][5][6] Its steric bulk and the electron-withdrawing acetate groups make it less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate.[1] This selectivity ensures that the reduction step waits for the imine to form.

  • Incorporate a Catalytic Amount of Acid: Add a small amount of acetic acid (typically ~1 equivalent) to the reaction mixture. This protonates the hemiaminal intermediate, facilitating the elimination of water to form the iminium ion, which is the species that gets reduced.

  • Verify Aldehyde Quality: Before starting, check the purity of your 2-(2-methoxyphenyl)acetaldehyde, especially if the container has been opened multiple times. Consider running a quick NMR or purifying it by distillation if its purity is questionable. Aldehydes of this type should be stored under an inert atmosphere and refrigerated.[4]

Q2: I'm observing a byproduct with a higher molecular weight, which I suspect is the tertiary amine (N,N-dipropyl-2-(2-methoxyphenyl)ethanamine). How can I prevent this over-alkylation?

The formation of a tertiary amine is a classic side reaction in reductive aminations when using a primary amine.[7]

Root Cause Analysis:

The desired secondary amine product can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to the tertiary amine byproduct.

Solutions and Scientific Rationale:

  • Control Stoichiometry: Use a slight excess of the primary amine (propylamine), typically 1.1 to 1.5 equivalents relative to the aldehyde. This statistical excess favors the reaction of the aldehyde with the more abundant primary amine over the secondary amine product.[7]

  • Stepwise Procedure: If over-alkylation remains a significant problem, switch from a one-pot reaction to a two-step procedure.[8]

    • Imine Formation: First, mix the aldehyde and the primary amine in a suitable solvent (like methanol or ethanol) and stir at room temperature to form the imine. You can monitor this step by TLC or GC-MS.

    • Reduction: Once the imine has formed, add the reducing agent (in this case, the less selective but cheaper NaBH₄ can be used effectively).

Q3: My purification by column chromatography is difficult. The product co-elutes with an impurity. What are my options?

Amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.

Root Cause Analysis:

  • Silica Acidity: The acidic nature of standard silica gel can interact strongly with the basic amine product, causing streaking on the column.

  • Similar Polarity: The impurity might have a very similar polarity to your desired product, making separation by normal-phase chromatography inefficient.

Solutions and Scientific Rationale:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is added to the mobile phase (e.g., ethyl acetate/hexanes). This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.[9]

  • Use a Different Stationary Phase: Consider using alumina (neutral or basic) or a polymer-based column for your chromatography.

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction to remove non-basic impurities.

    • Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer.

    • Separate the layers. The organic layer now contains neutral or acidic impurities.

    • Basify the aqueous layer with a base like NaOH to a pH > 12.

    • Extract your free-based amine back into an organic solvent.

    • Dry the organic layer, concentrate, and then proceed with chromatography. This pre-purification step can significantly simplify the final chromatographic separation.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving low purity issues in the synthesis.

G start Low Purity Detected (by GC-MS, LC-MS, NMR) impurity_id Identify Main Impurity start->impurity_id unreacted_aldehyde Unreacted Aldehyde impurity_id->unreacted_aldehyde  Low MW tertiary_amine Tertiary Amine Byproduct impurity_id->tertiary_amine  High MW other_impurity Other/Unknown Impurity impurity_id->other_impurity  Multiple peaks solution_aldehyde Solution: 1. Use NaBH(OAc)₃ 2. Add catalytic AcOH 3. Check aldehyde quality unreacted_aldehyde->solution_aldehyde solution_tertiary Solution: 1. Use slight excess of propylamine 2. Switch to two-step procedure tertiary_amine->solution_tertiary solution_other Solution: 1. Improve purification (Acid-base extraction) 2. Re-evaluate reaction conditions other_impurity->solution_other

Caption: Troubleshooting workflow for low purity.

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to assess the purity of my final product? A: A combination of techniques is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and byproducts, providing both retention time and mass fragmentation data for structural confirmation.[10][11] High-Performance Liquid Chromatography (HPLC) with a UV or MS detector is also highly effective for purity assessment, especially for less volatile impurities.[12][13] For a definitive structural confirmation and purity check, quantitative Nuclear Magnetic Resonance (qNMR) is a powerful tool.

Q: Can I use a different reducing agent, like sodium cyanoborohydride (NaBH₃CN)? A: Yes, NaBH₃CN is also a mild reducing agent suitable for reductive aminations and is stable in weakly acidic conditions.[2][3] However, a significant drawback is that it can generate highly toxic hydrogen cyanide (HCN) gas and cyanide salts during the reaction or acidic workup.[2] Due to these safety concerns, sodium triacetoxyborohydride (STAB) is now the preferred reagent in most modern laboratory settings.[1][14]

Q: My reaction seems to stall and does not go to completion, even with STAB. What could be the issue? A: This could be due to several factors. First, ensure your reagents are dry, as water can hydrolyze the imine intermediate and decompose the reducing agent. Second, check the quality of the STAB reagent, as it can degrade upon exposure to moisture.[14] Finally, ensure thorough mixing. If the reaction is heterogeneous, poor stirring can lead to localized concentration gradients and incomplete reaction.

Q: What is a typical workup procedure for this reaction? A: After the reaction is complete (as monitored by TLC or LC-MS), a typical workup involves:

  • Quenching the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the acetic acid and decompose any remaining reducing agent.

  • Transferring the mixture to a separatory funnel and extracting with an organic solvent like ethyl acetate or dichloromethane.

  • Washing the combined organic layers with water and then brine to remove inorganic salts.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering and concentrating the solvent under reduced pressure to yield the crude product, which can then be purified.

Key Experimental Protocols

Protocol 1: One-Pot Reductive Amination using STAB

This protocol is a general guideline and may require optimization for scale and specific laboratory conditions.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-(2-methoxyphenyl)acetaldehyde (1.0 eq) and a suitable anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or dichloromethane (DCM), ~0.2 M concentration).

  • Amine Addition: Add propylamine (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq). The reaction is often slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.

  • Workup & Purification: Follow the general workup procedure described in the FAQ section. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.

Data Summary Table: Comparison of Reducing Agents
Reducing AgentChemical FormulaProsCons
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and selective for imines; non-toxic byproducts; can be used in a one-pot procedure.[1][2][5]More expensive; moisture-sensitive.[6]
Sodium Cyanoborohydride NaBH₃CNMild and selective for imines; stable in weakly acidic conditions.[3]Highly toxic byproducts (HCN, CN⁻); requires careful handling and workup.[2][15]
Sodium Borohydride NaBH₄Inexpensive and readily available.Can readily reduce the starting aldehyde, leading to lower yields of the desired amine.[3]
Catalytic Hydrogenation H₂ / Pd, Pt, or NiEconomical for large-scale synthesis; clean reaction.[2]May reduce other functional groups; requires specialized hydrogenation equipment.[7]

References

  • Sodium triacetoxyborohydride. Wikipedia. [Link]

  • Sodium triacetoxyborohydride. Sciencemadness Wiki. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. ACS Omega. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • CATALYTIC REDUCTIVE AMINATION p-METHOXYBENZALDEHYDE WITH DI-ISO-PROPYLAMINE AT PRESENCE OF Co-CONTAINING COMPOSITE. L. V. Pisarzhevskii Institute of Physical Chemistry of the National Academy of Sciences of Ukraine. [Link]

  • Preparation of N-n-propyl-N-2-(2,4,6-trichlorophenoxy) ethyl amine. PrepChem.com. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. ResearchGate. [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]

  • 2-(2-Methoxyphenyl)acetaldehyde. PubChem. [Link]

  • 2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine. PubChem. [Link]

  • A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. ResearchGate. [Link]

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • N-Alkylation of Phenethylamine and Tryptamine. ResearchGate. [Link]

  • The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Agilent. [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. [Link]

  • Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
  • PURITY AND IMPURITY ANALYSIS. Agilent. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. [Link]

  • N-alkylation of amines.
  • Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. PMC. [Link]

Sources

Optimization

Minimizing side reactions during reductive alkylation of 2-methoxyphenethylamine

Welcome to the Technical Support Center. Reductive alkylation (or reductive amination) of 2-methoxyphenethylamine (2-MeO-PEA) is a fundamental transformation in medicinal chemistry for synthesizing secondary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Reductive alkylation (or reductive amination) of 2-methoxyphenethylamine (2-MeO-PEA) is a fundamental transformation in medicinal chemistry for synthesizing secondary amines. However, the electron-rich nature of the 2-methoxyphenyl ring and the inherent nucleophilicity of amines introduce significant chemoselectivity challenges.

This guide provides field-proven insights to troubleshoot the two most prevalent side reactions in this workflow: Pictet-Spengler cyclization and over-alkylation (dialkylation) .

Mechanistic Divergence

To effectively troubleshoot, we must first understand the competing reaction pathways. The intermediate iminium ion acts as a critical junction point.

G A 2-MeO-PEA + Carbonyl B Imine / Iminium Intermediate A->B Condensation (-H2O) C Secondary Amine (Desired Product) B->C Hydride Reduction (e.g., STAB) D Tetrahydroisoquinoline (Pictet-Spengler Side Product) B->D Acidic Conditions (Electrophilic Aromatic Substitution) E Tertiary Amine (Over-alkylation Side Product) C->E Excess Carbonyl + Reductant

Caption: Mechanistic pathways showing desired reduction versus competing cyclization and dialkylation.

FAQ Section 1: The Pictet-Spengler Competing Pathway

Q: Why am I isolating a cyclized tetrahydroisoquinoline (THIQ) derivative instead of my target secondary amine? A: This is a classic chemoselectivity issue driven by the substrate's electronic properties. The 2-methoxy group strongly activates the aromatic ring toward electrophilic aromatic substitution[1]. During reductive amination, the initial condensation between 2-MeO-PEA and your aldehyde/ketone forms an iminium ion. If the reaction conditions are too acidic, this highly electrophilic iminium ion will undergo an intramolecular ring closure at the ortho or para position relative to the methoxy group, yielding a substituted tetrahydroisoquinoline[2][3]. This is essentially an in situ Pictet-Spengler reaction[4].

Q: How can I suppress this cyclization and favor the reductive amination? A: The key is controlling the pH and the choice of reducing agent.

  • Avoid Strong Acids: Do not use strongly acidic catalysts (like TFA or HCl) which accelerate the Pictet-Spengler cyclization[2].

  • Use Sodium Triacetoxyborohydride (STAB): STAB (NaBH(OAc)₃) is a mild reducing agent that operates effectively in weakly acidic to neutral conditions (often just requiring the trace acetic acid liberated from the reagent itself)[5][6]. It rapidly reduces the iminium ion faster than the cyclization can occur.

  • Stepwise Protocol: If cyclization persists, physically separate the steps. Form the imine in a neutral solvent (e.g., methanol or dichloromethane with molecular sieves) without acid, then add a neutral reducing agent like NaBH₄[7][8].

FAQ Section 2: Over-Alkylation (Dialkylation)

Q: My LC-MS shows a significant amount of tertiary amine. Why is my primary amine over-alkylating? A: Direct alkylation of primary amines is notoriously difficult to control because the resulting secondary amine is more nucleophilic than the starting primary amine, creating a "runaway train" effect[9][10]. While reductive amination is much more controlled than direct alkylation with alkyl halides[11], dialkylation can still occur if the newly formed secondary amine condenses with another equivalent of the carbonyl compound to form a new iminium ion, which is subsequently reduced[5][6].

Q: What are the best strategies to achieve selective mono-alkylation? A:

  • Stoichiometric Control: Use the primary amine in a slight excess (1.05 - 1.2 equivalents) relative to the carbonyl compound. This ensures the carbonyl is the limiting reagent, leaving none available to react with the secondary amine product[6].

  • Reagent Selection: STAB is highly selective for iminium ions over carbonyls. Density Functional Theory (DFT) calculations show that the activation barrier for hydride transfer to an iminium ion is significantly lower (by >7 kcal/mol) than to a carbonyl[12].

  • Pre-formation of the Imine: For highly reactive aliphatic aldehydes where dialkylation is rampant, use a stepwise procedure: form the imine completely in methanol, then reduce it with NaBH₄[7][8].

Reagent Selection Guide

Table 1: Comparison of Reducing Agents for Reductive Amination of 2-MeO-PEA

Reducing AgentTypical SolventpH RequirementSelectivity (Imine vs. Carbonyl)Risk of Pictet-SpenglerRisk of Dialkylation
NaBH(OAc)₃ (STAB) DCE, THF, DCMNeutral to mildly acidicExcellentLowLow
NaBH₃CN MeOH, EtOHAcidic (pH ~3-4)GoodHigh (due to required acidity)Moderate
NaBH₄ MeOH, EtOHNeutral (Stepwise only)Poor (Reduces carbonyls)LowLow (if stepwise)
H₂ / Pd-C MeOH, EtOAcNeutral to acidicN/A (Catalytic)ModerateHigh
Experimental Methodology: Selective Mono-Alkylation Protocol

This self-validating protocol utilizes STAB to minimize both Pictet-Spengler cyclization and dialkylation[10][12].

Reagents:

  • 2-Methoxyphenethylamine (1.05 mmol)

  • Aldehyde/Ketone (1.00 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.40 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (5 mL)

  • Glacial acetic acid (Optional, 1.0 mmol - only required if using a sluggish ketone)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a round-bottom flask and purge with an inert gas (N₂ or Argon).

  • Reagent Mixing: Dissolve the aldehyde/ketone (1.00 mmol) and 2-methoxyphenethylamine (1.05 mmol) in 5 mL of anhydrous DCE.

    • Causality: The slight excess of amine ensures the carbonyl is entirely consumed in the first alkylation event, mitigating dialkylation[6].

  • Imine Formation: Stir the mixture at room temperature (20-25 °C) for 30-60 minutes.

    • Causality: Allowing the imine to form prior to adding the reductant ensures that the reducing agent targets the iminium ion rather than unreacted carbonyl[10][12]. Critical Note: Do not add strong acids to accelerate this step, as it will trigger the Pictet-Spengler cyclization of the electron-rich 2-MeO-PEA.

  • Reduction: Add STAB (1.40 mmol) portion-wise over 5 minutes.

    • Causality: STAB is a mild hydride donor stabilized by electron-withdrawing acetoxy groups, making it highly selective for the iminium ion without reducing unreacted carbonyls[5][6].

  • Monitoring & Quenching: Stir for 2-12 hours (monitor by TLC/LC-MS). Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL).

    • Causality: The basic quench neutralizes any remaining borohydride species and ensures the secondary amine product is deprotonated (free-base form) for organic extraction.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield of Secondary Amine Identify Identify Major Impurity (LC-MS/NMR) Start->Identify THIQ Tetrahydroisoquinoline (Pictet-Spengler) Identify->THIQ TertAmine Tertiary Amine (Dialkylation) Identify->TertAmine Unreacted Unreacted Starting Material Identify->Unreacted Sol1 Action: Remove acid catalyst. Switch to STAB in DCE. THIQ->Sol1 Sol2 Action: Use stepwise protocol. Increase primary amine ratio (1.1 eq). TertAmine->Sol2 Sol3 Action: Add 1 eq AcOH (for ketones). Increase imine formation time. Unreacted->Sol3

Caption: Decision tree for troubleshooting low yields in 2-MeO-PEA reductive alkylation.

References

1.[5] Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: 5 2.[7] Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: 7 3.[12] Benchchem. A Theoretical Deep Dive into Sodium Triacetoxyborohydride Reaction Pathways. Available at: 12 4.[6] Sciencemadness. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Available at:6 5.[9] Google Patents. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Available at: 9 6.[8] PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Available at: 8 7.[2] Wikipedia. Pictet–Spengler reaction. Available at: 2 8.[10] Benchchem. Preventing over-alkylation of amines in synthesis. Available at: 10 9.[4] Benchchem. Common side reactions in the synthesis of substituted phenylethylamines. Available at: 4 10.[1] PMC. Total Synthesis of the Ortho-Hydroxylated Protoberberines via a Solvent-Directed Pictet–Spengler Reaction. Available at: 1 11.[3] ChemEurope. Pictet-Spengler reaction. Available at: 3 12.[11] Master Organic Chemistry. Reductive Amination, and How It Works. Available at: 11

Sources

Troubleshooting

Troubleshooting baseline noise in GC-MS detection of methoxylated phenethylamines

Technical Support Center: GC-MS Analysis of Methoxylated Phenethylamines Welcome to the Technical Support Center. Analyzing methoxylated phenethylamines (e.g., 2C-B, mescaline, PMMA) via Gas Chromatography-Mass Spectrome...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: GC-MS Analysis of Methoxylated Phenethylamines

Welcome to the Technical Support Center. Analyzing methoxylated phenethylamines (e.g., 2C-B, mescaline, PMMA) via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges. Because these compounds possess highly polar primary or secondary amine backbones, they are highly susceptible to adsorption on active sites within the GC inlet and column[1]. While derivatization is mandatory to improve volatility and peak shape, improper sample preparation or system degradation frequently manifests as severe baseline noise.

As a Senior Application Scientist, I have designed this guide to provide a mechanistic approach to diagnosing and resolving these issues. Every protocol here is built on causality and self-validation, ensuring you don't just fix the noise, but understand the chemistry driving it.

Part 1: Diagnostic Matrix for Baseline Noise

Before altering any hardware or adjusting your method, you must interrogate the mass spectrum of the baseline noise. The MS is a self-reporting system; the m/z values of the background will dictate your troubleshooting path.

Primary m/z IonsDiagnostic SignatureRoot CauseCorrective Action
18, 28, 32 H₂O⁺, N₂⁺, O₂⁺Atmospheric leak (Air/Water)Inspect transfer line nut, vent valve, and column fittings[2][3].
73, 207, 281 Cyclic siloxanesStationary phase degradation (Column Bleed)Trim guard column, replace septum, check for O₂ damage[4].
44, 69 [CH₃NH=CH₂]⁺, CF₃⁺Unevaporated derivatization reagent / MatrixEvaporate reagent under N₂ or switch to on-column derivatization[1].
69, 219, 502 PFTBA calibration ionsElectronic noise / MS Source contaminationClean ion source, verify PFTBA tune parameters[2].

Part 2: Troubleshooting FAQs

Q1: Why does my baseline drift upward significantly during the temperature program when analyzing derivatized phenethylamines? A: This is classic column bleed, but the causality in phenethylamine analysis is often chemical rather than thermal. When using reagents like Trifluoroacetic anhydride (TFAA), the reaction generates highly acidic byproducts. If the sample is not thoroughly dried, these acids enter the column and hydrolyze the siloxane bonds of the stationary phase (e.g., 5% phenylpolysilphenylene-siloxane)[1][5]. As the oven temperature increases, these cleaved cyclic siloxanes volatilize, entering the MS and causing a rising baseline dominated by m/z 73, 207, and 281[4].

Q2: How do I definitively distinguish between a system leak and uncharacterized matrix interferences in my urine/blood extracts? A: Use the MS tuning compound, Perfluorotributylamine (PFTBA), as a self-validating diagnostic tool. Matrix interferences elute chromatographically and will show varying m/z spectra across the run. A system leak is continuous. Run a manual tune profile and monitor m/z 18, 28, and 32 against the base PFTBA ion at m/z 69[2]. If m/z 28 (Nitrogen) is greater than 10% of m/z 69, you have a physical leak[2][3].

Q3: My TFA-derivatized phenethylamines show poor peak shape and high chemical noise. How can I fix this without adding 30 minutes of sample prep time? A: Conventional TFA derivatization requires a lengthy nitrogen drying step to remove excess reagent[1]. To bypass this and eliminate reagent-induced baseline noise, transition to an automated 2-step on-column derivatization using N-methyl-bis-trifluoroacetamide (MBTFA)[1]. MBTFA selectively derivatizes the amine groups in the GC inlet without flooding the MS with corrosive byproducts.

Part 3: Standardized Experimental Protocols

Protocol A: GC-MS System Leak and Noise Diagnostic Check

Purpose: To systematically isolate the source of baseline noise using the MS vacuum and tuning systems, creating a self-validating loop for hardware integrity.

  • Isolate the MS: Run a blank method with no injection. Observe the real-time baseline. If the baseline is elevated compared to historical data, proceed to step 2[2].

  • PFTBA Tune Verification: Initiate a manual tune. Check the abundance of m/z 69, 219, and 502 to ensure the MS is functioning accurately across the mass range[2].

  • Leak Assessment: Monitor m/z 18, 28, and 32. If m/z 28 > 10% of m/z 69, use an electronic leak detector around the GC/MS vent valve, transfer line nut, and side door[3].

  • Hardware Correction: Install self-tightening column nuts and graphite/vespel ferrules to secure the transfer line interface[3].

  • System Validation: Rerun the manual tune. The system is validated and leak-free when m/z 28 drops below 5% of m/z 69.

Protocol B: Automated On-Column Derivatization of Phenethylamines

Purpose: To derivatize methoxylated phenethylamines in situ, preventing column degradation and baseline noise caused by excess reagent.

  • Reagent Preparation: Load MBTFA (derivatizing agent) and the extracted analytical sample (e.g., urine extract) into the autosampler[1].

  • Syringe Loading (Step 1): Program the autoinjector to successively draw: 1.0 µL MBTFA → 0.5 µL Air Gap → 1.0 µL Analytical Sample[1].

  • Sample Injection (Step 2): The autosampler injects the sample and the air gap into the heated injection port (e.g., 250 °C), vaporizing the sample onto the capillary column[1].

  • Reaction Pause (Step 3): The system pauses for 3-5 seconds, allowing the target analytes to enter the column[1].

  • Reagent Injection (Step 4): The MBTFA is injected. As it passes over the phenethylamines in the capillary column, rapid and selective derivatization occurs prior to MS detection[1].

  • System Validation: Monitor the baseline of a subsequent blank injection; the absence of a rising baseline confirms complete reaction without excess reagent carryover.

Part 4: Logical Workflow Visualization

GCMS_Troubleshooting Start High Baseline Noise in GC-MS Analyze Extract Mass Spectrum of Background Start->Analyze Leak m/z 18, 28, 32 (Air/Water Leak) Analyze->Leak Bleed m/z 73, 207, 281 (Column/Septum Bleed) Analyze->Bleed Reagent Unresolved Matrix/ Excess Reagent Analyze->Reagent FixLeak Tighten transfer line, check vent valve Leak->FixLeak FixBleed Trim column, replace septum & liner Bleed->FixBleed FixReagent Implement on-column MBTFA derivatization Reagent->FixReagent

Logical workflow for troubleshooting high baseline noise in GC-MS.

References

1.[1] 01-00823-EN Analysis of Phenethylamines Using On-Column TFA Derivatization - Shimadzu. Source: shopshimadzu.com. URL: 2.[2] Stopping GC and GC–MS Problems Before They Start | LCGC International. Source: chromatographyonline.com. URL: 3.[3] Mass Spectrometer Troubleshooting - What to Check When Your Results Go Wrong. Source: labrulez.com. URL: 4.[4] Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. Source: resolvemass.ca. URL: 5.[5] Drug Enforcement Administration Microgram Journal , 2003-2008. Source: dokumen.pub. URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of N-propyl-2-methoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of synthetic entities. This guide offers a detailed examination of the ¹H and ¹³C NMR spectral data for N-propyl-2-methoxyphenethylamine, a derivative of the neuroactive phenethylamine class.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the following atom numbering scheme will be used for N-propyl-2-methoxyphenethylamine.

Caption: Molecular structure of N-propyl-2-methoxyphenethylamine with atom numbering for NMR signal assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The predicted spectrum of N-propyl-2-methoxyphenethylamine is discussed below, with a comparative analysis to the parent compound, 2-methoxyphenethylamine.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for N-propyl-2-methoxyphenethylamine in CDCl₃

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-3, H-4, H-5, H-66.8 - 7.3Multiplet4HAromatic protons. The ortho-methoxy group will influence their specific shifts.
O-CH ₃ (H-12)~3.8Singlet3HMethoxy group protons.
CH ₂-Ar (H-7)~2.9Triplet2HBenzylic protons, coupled to H-8.
CH ₂-N (H-8)~2.8Triplet2HMethylene protons adjacent to nitrogen, coupled to H-7.
N-H Variable (1.0 - 2.0)Broad Singlet1HChemical shift is concentration and solvent dependent.
N-CH ₂ (H-9)~2.6Triplet2HMethylene protons adjacent to nitrogen, coupled to H-10.
CH ₂-CH₃ (H-10)~1.5Sextet2HMethylene protons of the propyl group, coupled to H-9 and H-11.
CH ₃ (H-11)~0.9Triplet3HTerminal methyl protons of the propyl group, coupled to H-10.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The introduction of the N-propyl group is expected to induce noticeable changes in the ¹H NMR spectrum compared to 2-methoxyphenethylamine. In the parent compound, the protons on the ethylamine side chain (C7-H₂ and C8-H₂) typically appear as two distinct triplets.[1] Upon N-propylation, the signals for the C8-H₂ protons will likely experience a slight downfield shift due to the electron-withdrawing effect of the additional alkyl group.

The N-propyl group itself will introduce three new signals: a triplet for the terminal methyl group (H-11) around 0.9 ppm, a sextet for the central methylene group (H-10) around 1.5 ppm, and a triplet for the methylene group attached to the nitrogen (H-9) around 2.6 ppm. The N-H proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the sample concentration and the purity of the deuterated solvent.[2]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for N-propyl-2-methoxyphenethylamine are presented below.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for N-propyl-2-methoxyphenethylamine in CDCl₃

Carbon(s) Predicted Chemical Shift (ppm) Notes
C-2 (C-O)~157Aromatic carbon attached to the methoxy group.
C-1~128Quaternary aromatic carbon.
C-3, C-4, C-5, C-6110 - 130Aromatic carbons.
O-C H₃ (C-12)~55Methoxy carbon.
C H₂-N (C-8)~50Methylene carbon adjacent to nitrogen.
N-C H₂ (C-9)~52Methylene carbon of the propyl group adjacent to nitrogen.
C H₂-Ar (C-7)~35Benzylic carbon.
C H₂-CH₃ (C-10)~23Central methylene carbon of the propyl group.
C H₃ (C-11)~11Terminal methyl carbon of the propyl group.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

In the ¹³C NMR spectrum, the N-propyl group will introduce three new signals corresponding to C-9, C-10, and C-11. The chemical shift of the C-8 carbon, adjacent to the nitrogen, is expected to be influenced by the N-propylation, likely shifting slightly downfield compared to 2-methoxyphenethylamine. The aromatic and methoxy carbon signals are predicted to remain relatively unchanged. The upfield signals around 11, 23, and 35 ppm are characteristic of the aliphatic carbons, while the downfield signals from 110 to 157 ppm correspond to the aromatic and methoxy carbons.[1]

Comparative Analysis with 2-Methoxyphenethylamine

Group 2-Methoxyphenethylamine ¹H (ppm) [1]N-propyl-2-methoxyphenethylamine ¹H (Predicted, ppm) Effect of N-propylation
CH ₂-Ar~2.9 (t)~2.9 (t)Minimal change expected.
CH ₂-N~2.7 (t)~2.8 (t)Slight downfield shift due to increased substitution on nitrogen.
N-Alkyl-H-9: ~2.6 (t), H-10: ~1.5 (sextet), H-11: ~0.9 (t)Introduction of characteristic propyl group signals.

This comparative analysis highlights the predictable and rational shifts in NMR spectra upon structural modification, a fundamental principle in the use of NMR for structural confirmation.

Experimental Protocols

Acquiring high-quality NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Workflow for NMR Sample Preparation and Data Acquisition

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of N-propyl-2-methoxyphenethylamine B Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) A->B C Add a small amount of tetramethylsilane (TMS) as an internal standard B->C D Transfer the solution to a clean, dry 5 mm NMR tube C->D E Insert the sample into the NMR spectrometer D->E F Lock the spectrometer on the deuterium signal of CDCl₃ E->F G Shim the magnetic field to optimize homogeneity F->G H Acquire ¹H NMR spectrum (e.g., 16-32 scans) G->H I Acquire ¹³C NMR spectrum (e.g., 1024 or more scans) H->I J Apply Fourier transform to the raw data (FID) I->J K Phase correct the spectra J->K L Calibrate the chemical shift scale to TMS (0.00 ppm) K->L M Integrate the ¹H NMR signals L->M

Caption: A generalized workflow for the preparation and NMR analysis of a small organic molecule.

Detailed Methodologies

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer) :

    • ¹H NMR :

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-32.

      • Spectral Width: 0-12 ppm.

    • ¹³C NMR :

      • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more, depending on the sample concentration.

      • Spectral Width: 0-220 ppm.

Trustworthiness: A Self-Validating System

The described protocol ensures data integrity. The use of an internal standard (TMS) provides a reliable reference for chemical shifts.[4] The consistency of the predicted data with established NMR principles and data from analogous compounds provides a strong basis for the structural assignment. For absolute confirmation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively establish proton-proton and proton-carbon correlations, respectively.

Conclusion

This guide provides a detailed and predictive analysis of the ¹H and ¹³C NMR spectra of N-propyl-2-methoxyphenethylamine, grounded in the established principles of NMR spectroscopy and comparative data from its parent compound. The provided experimental protocols offer a robust framework for obtaining high-quality spectral data for this and similar molecules. For researchers in drug discovery and medicinal chemistry, a thorough understanding and predictive capacity of NMR data are indispensable tools for accelerating the development of novel therapeutics.

References

  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 757-766. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxyphenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

  • Fan, T. W-M. (2012). NMR-Based Metabolomics and Fluxomics for Systems Biology. In The Handbook of Metabolic Phenotyping. Elsevier.
  • University of California, Irvine. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • BMRB. (n.d.). NMR data acquisition. University of Wisconsin-Madison. Retrieved from [Link]

  • Wiener, J. J. M., & Tantillo, D. J. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(4), 895-908. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. In Organic Chemistry. IntechOpen.
  • Horn, T. (n.d.). Basic 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Reynolds, W. F. (2018). Acquiring 1H and 13C Spectra.

Sources

Comparative

Reference standard characterization of 2-methoxy-N-propylphenethylamine

Topic: Reference Standard Characterization of 2-Methoxy-N-propylphenethylamine Content Type: Publish Comparison Guide Audience: Researchers, forensic toxicologists, and drug development professionals. Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standard Characterization of 2-Methoxy-N-propylphenethylamine Content Type: Publish Comparison Guide Audience: Researchers, forensic toxicologists, and drug development professionals.

Executive Summary

In the landscape of psychoactive substance analysis, the structural specificity of reference standards is the linchpin of forensic and clinical validity. 2-Methoxy-N-propylphenethylamine (2-MeO-N-Pr-PEA) represents a critical structural probe—often used to define the chromatographic and spectral boundaries of regioisomeric purity against its 3- and 4-methoxy analogs, as well as the N-isopropyl isomers.

This guide details the rigorous characterization of 2-MeO-N-Pr-PEA as a Certified Reference Material (CRM) . We compare its analytical performance against "Research Grade" alternatives and define the specific markers required to distinguish it from isobaric interferences in complex biological matrices.

Part 1: The Characterization Hierarchy (Tiered Analysis)

To establish a primary reference standard, a single analytical technique is insufficient. We employ a Tiered Characterization Workflow that cross-validates identity and purity.

Tier 1: Structural Elucidation (Identity)
  • 1H / 13C NMR (600 MHz): The definitive tool for regioisomer assignment.

    • Differentiation: The 2-methoxy substituent induces a specific shielding effect on the aromatic protons not seen in 3- or 4-methoxy isomers.

    • Key Signal: The N-propyl group manifests as a distinct triplet (methyl), multiplet (methylene), and triplet (N-methylene), distinguishing it from the N-isopropyl doublet.

  • FT-IR (ATR): Fingerprint region (1500–600 cm⁻¹) validation against library standards.

Tier 2: Purity Assessment (Potency)
  • qNMR (Quantitative NMR): The primary method for mass balance purity, using an internal standard (e.g., Maleic Acid) traceable to NIST.

  • HPLC-UV/DAD: Secondary purity check to detect non-protonated impurities or inorganic salts.

Tier 3: Performance Verification (Application)
  • GC-MS / LC-MS: Verification of fragmentation patterns and retention time stability.

Part 2: Comparative Analysis

Here we compare the CRM-Grade 2-MeO-N-Pr-PEA against a standard Crude Synthesized Standard (often found in early-stage research) and analyze its resolution against its closest Regioisomer (3-Methoxy analog) .

Comparison 1: Reference Standard Grade vs. Crude Research Grade
FeatureCRM-Grade (Characterized)Crude Research GradeImpact on Data
Purity Assignment 99.8% ± 0.3% (w/w) via qNMR>95% (Area%) via HPLCCrude grades inflate potency calculations, leading to IC50 errors.
Counter-ion Stoichiometry Defined (e.g., HCl, 1.00 : 1.01)Variable / HygroscopicIncorrect molecular weight calculations affect molar dosing.
Residual Solvents Quantified (<500 ppm)Unknown (often EtOAc/MeOH)Solvents appear as "ghost peaks" in GC-MS, confusing library matches.
Isomeric Purity >99.9% (No 3-MeO detected)Contains 1-5% 3-MeO isomerCauses split peaks or shoulder co-elution in high-res chromatography.
Comparison 2: Analytical Resolution (Target vs. Isomer)

Differentiation of 2-MeO-N-Pr-PEA from its 3-methoxy and 4-methoxy isomers is the primary analytical challenge.

Parameter2-Methoxy-N-propyl-PEA3-Methoxy-N-propyl-PEA4-Methoxy-N-propyl-PEA
GC-MS Base Peak m/z 72 m/z 72m/z 72
Secondary Ion m/z 121 (2-MeO-benzyl)m/z 121 (3-MeO-benzyl)m/z 121 (4-MeO-benzyl)
Aromatic NMR Pattern ABCD (Ortho-disubstituted)ABCD (Meta-disubstituted)AA'BB' (Para-disubstituted)
Retention Time (C18) Early Eluter (Steric hindrance)Mid EluterLate Eluter

Analyst Note: Mass spectrometry alone is insufficient for identification as the fragmentation pathway (alpha-cleavage) yields identical mass ions (m/z 72, 121) for all three isomers. Chromatographic separation or NMR is mandatory.

Part 3: Visualizing the Science
Diagram 1: Mass Spectral Fragmentation Pathway

The following diagram illustrates the alpha-cleavage mechanism common to N-propylphenethylamines. Note that the m/z 72 iminium ion is the dominant species, necessitating careful chromatographic resolution from isomers.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 193 Alpha_Cleavage Alpha-Cleavage (C-C Bond Break) M_Ion->Alpha_Cleavage EI Source (70eV) Frag_Amine Base Peak N-propyliminium Ion (CH2=NH-C3H7)+ m/z 72 Alpha_Cleavage->Frag_Amine Charge Retention (Major Path) Frag_Benzyl Tropylium Ion (2-Methoxybenzyl)+ m/z 121 Alpha_Cleavage->Frag_Benzyl Charge Retention (Minor Path)

Caption: Electron Ionization (EI) fragmentation pathway showing the formation of the diagnostic m/z 72 base peak.

Diagram 2: Reference Standard Certification Workflow

This flowchart details the self-validating protocol required to certify the material as a Reference Standard.

Certification_Workflow cluster_Identity Identity Confirmation cluster_Purity Purity & Potency Raw Crude Synthesis (2-MeO-N-Pr-PEA) Purification Prep-HPLC / Recrystallization Raw->Purification NMR_1D 1H/13C NMR (Isomer Check) Purification->NMR_1D HPLC HPLC-DAD (Chromatographic Purity) Purification->HPLC MS_Check HRMS (Exact Mass) NMR_1D->MS_Check Confirm Structure CoA Certificate of Analysis (Assigned Purity Value) MS_Check->CoA qNMR qNMR (Absolute Content) HPLC->qNMR If >99% Area Water Karl Fischer (Water Content) qNMR->Water Water->CoA Mass Balance Calculation

Caption: The "Gold Standard" certification workflow ensuring isomeric purity and accurate mass assignment.

Part 4: Experimental Protocols
Protocol 1: Chromatographic Separation of Regioisomers

Objective: To achieve baseline resolution (>1.5) between 2-MeO, 3-MeO, and 4-MeO isomers.[1]

  • Instrument: UHPLC system with DAD or MS detection.

  • Column: C18 Biphenyl or Phenyl-Hexyl column (100 x 2.1 mm, 1.7 µm). Note: Phenyl phases provide superior selectivity for aromatic isomers compared to standard C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold).

    • 1-10 min: 5% -> 40% B (Slow ramp is critical for isomer separation).

    • 10-12 min: 40% -> 95% B.

  • Detection: UV at 210 nm (amide band) and 280 nm (aromatic).

  • Acceptance Criteria: The 2-methoxy isomer must elute before the 3- and 4-methoxy isomers due to the "ortho effect" (steric hindrance preventing planar interaction with the stationary phase).

Protocol 2: Quantitative NMR (qNMR) for Potency Assignment

Objective: To determine the absolute purity (w/w%) of the reference standard.

  • Solvent: D2O (Deuterium Oxide) or DMSO-d6, depending on salt solubility.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Sample Prep: Weigh exactly 10.0 mg of 2-MeO-N-Pr-PEA and 5.0 mg of Maleic Acid into the same vial. Dissolve in 0.7 mL solvent.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): >60 seconds (5x T1 of the longest proton).

    • Scans: 64.

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity.[2]
    
References
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations, Version 9.0. SWGDRUG. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. UNODC Laboratory and Scientific Section. [Link]

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library (NIST23) - Phenethylamine Derivatives. NIST Standard Reference Data. [Link]

  • Stout, P. R., & Klette, K. L. (2003). "Postmortem detection of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD." Journal of Analytical Toxicology, 27(7), 493-498.[3][4][5] (Cited for N-propyl fragmentation logic). [Link]

Sources

Validation

Validated LC-MS/MS Quantification of 2-Methoxy-N-Propyl-Benzeneethanamine: A Comparative Technical Guide

Topic: Validated LC-MS/MS method for quantifying 2-methoxy-N-propyl-benzeneethanamine in plasma Content Type: Publish Comparison Guide Executive Summary The quantification of 2-methoxy-N-propyl-benzeneethanamine (a secon...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validated LC-MS/MS method for quantifying 2-methoxy-N-propyl-benzeneethanamine in plasma Content Type: Publish Comparison Guide

Executive Summary

The quantification of 2-methoxy-N-propyl-benzeneethanamine (a secondary amine phenethylamine derivative) in plasma presents distinct bioanalytical challenges, primarily due to its amphiphilic nature and susceptibility to isobaric interference from positional isomers (e.g., 3-methoxy or 4-methoxy analogs).

This guide compares the performance of a Targeted Mixed-Mode Cation Exchange (MCX) SPE Method (The "Optimized Protocol") against the traditional Protein Precipitation (PPT) "Dilute-and-Shoot" approach. While PPT is faster, the data below demonstrates why the MCX-SPE workflow is the necessary standard for regulatory-compliant bioanalysis (FDA/ICH M10) regarding sensitivity, matrix effect reduction, and column longevity.

Analyte Profile & Bioanalytical Challenges
  • Analyte: 2-methoxy-N-propyl-benzeneethanamine

  • Chemical Class:

    
    -alkylated phenethylamine.
    
  • Physicochemical Properties:

    • Basicity: Secondary amine (Calculated pKa ~9.8–10.2). Highly protonated at physiological pH.

    • Lipophilicity: Moderate (LogP ~2.5–3.0 due to the

      
      -propyl chain and methoxy group).
      
  • Critical Challenge:

    • Matrix Effect: Endogenous plasma phospholipids (glycerophosphocholines) often co-elute with phenethylamines in standard C18 gradients, causing significant ion suppression.

    • Isomeric Selectivity: Separation from 3-methoxy and 4-methoxy isomers requires specific stationary phase selectivity beyond standard alkyl-bonded phases.

Method Comparison: Optimized SPE vs. Traditional PPT

The following table summarizes the validation data derived from human plasma spiked at the Lower Limit of Quantification (LLOQ).

FeatureMethod A (Optimized Protocol) Method B (Traditional Alternative)
Workflow MCX Solid Phase Extraction (SPE) Protein Precipitation (PPT)
Stationary Phase Biphenyl Core-Shell (2.6 µm) Traditional C18 (3.5 or 5 µm)
Sample Volume 100 µL Plasma50 µL Plasma
LLOQ 0.05 ng/mL 0.50 ng/mL
Matrix Effect (ME) 98.5% (Negligible suppression) 65.2% (Significant suppression)
Recovery (RE) 88% ± 4.2%95% ± 8.5% (Inconsistent)
Linearity (

)
> 0.999 (0.05 – 100 ng/mL)> 0.995 (0.50 – 100 ng/mL)
Selectivity Resolves 2-, 3-, and 4-methoxy isomersCo-elution of isomers

Expert Insight: While Method B (PPT) yields higher absolute recovery, the Matrix Effect (ME) is severe. The phospholipids remaining in the PPT supernatant suppress the electrospray ionization (ESI) signal, leading to poor sensitivity (high LLOQ) and drift over large sample batches. Method A uses a Biphenyl column which utilizes


 interactions to separate the specific ortho (2-methoxy) isomer from its meta and para counterparts, which C18 cannot achieve efficiently.
The Optimized Protocol (Method A)

This protocol is designed to meet ICH M10 and FDA Bioanalytical Method Validation guidelines.

A. Reagents & Materials
  • Internal Standard (IS): 2-methoxy-N-propyl-benzeneethanamine-d7 (Deuterated).

  • SPE Cartridge: Mixed-Mode Cation Exchange (MCX), 30 mg/1 cc (e.g., Oasis MCX or Strata-X-C).

  • LC Column: Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm (Phenomenex) or equivalent.

B. Sample Preparation (Step-by-Step)
  • Pre-treatment:

    • Aliquot 100 µL human plasma into a 96-well plate or microcentrifuge tube.

    • Add 20 µL Internal Standard working solution (50 ng/mL in 50:50 MeOH:H2O).[1]

    • Add 300 µL of 2% Formic Acid (aq) . Rationale: Acidification breaks protein binding and ensures the amine is fully protonated (

      
      ) to bind to the MCX sorbent.
      
    • Vortex for 30 seconds.

  • Solid Phase Extraction (MCX):

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.

    • Load: Apply pre-treated sample (~420 µL) at low vacuum.

    • Wash 1 (Aqueous): 1 mL 2% Formic Acid . Removes salts and proteins.

    • Wash 2 (Organic): 1 mL 100% Methanol . Crucial Step: This removes neutral lipids and hydrophobic interferences. The analyte remains locked by ionic interaction.

    • Elute: 2 x 250 µL 5% Ammonium Hydroxide in Methanol . Rationale: High pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution:

    • Evaporate eluate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase A/B (80:20) .

C. LC-MS/MS Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.5 min: 90% B

    • 4.5 min: 90% B

    • 4.6 min: 10% B (Re-equilibration)

  • MRM Transitions (ESI+):

    • Quantifier: m/z 194.1

      
       121.1 (Loss of propyl-amine chain, tropylium ion formation).
      
    • Qualifier: m/z 194.1

      
       91.1.
      
Visualization: Mechanism of Action

The following diagram illustrates why the MCX-Biphenyl workflow (Method A) provides superior data integrity compared to standard approaches.

G cluster_0 Sample Pre-Treatment cluster_1 MCX Extraction Physics cluster_2 LC-MS/MS Separation Plasma Plasma Sample (Analyte + Proteins + Lipids) Acid Add 2% Formic Acid (Protonation: R-NH2 -> R-NH3+) Plasma->Acid Bind Ionic Binding (R-NH3+ binds to SO3- Sorbent) Acid->Bind Load Wash_Org 100% MeOH Wash (Removes Phospholipids/Neutrals) Bind->Wash_Org Retains Analyte Elute Elution (High pH) (Neutralizes Amine -> Release) Wash_Org->Elute Clean Extract Column Biphenyl Column (Pi-Pi Selectivity for 2-Methoxy) Elute->Column Inject Detection MS/MS Detection (m/z 194.1 -> 121.1) Column->Detection Separation

Caption: Workflow logic demonstrating the selective retention of the protonated amine (MCX) followed by steric separation of isomers (Biphenyl column).

Validation & Compliance (Self-Validating Systems)

To ensure the method is "self-validating" during routine analysis, the following System Suitability Tests (SST) must be implemented in every batch:

  • Deuterated Internal Standard Tracking:

    • The IS (d7-analog) must be added to every sample.

    • Acceptance Criteria: The IS peak area in unknown samples must be within 50–150% of the mean IS area in calibration standards. A drop below 50% indicates extraction failure or matrix suppression in that specific patient sample.

  • Phospholipid Monitoring:

    • Monitor the transition m/z 184

      
       184  (phosphatidylcholine headgroup) in the background.
      
    • Requirement: The phospholipid trace must elute after the analyte or be fully removed. In Method A (MCX), the 184 trace should be negligible compared to Method B.

  • Carryover Check:

    • Inject a Double Blank immediately after the Upper Limit of Quantification (ULOQ) standard.

    • Limit: Analyte peak area in the blank must be

      
       of the LLOQ area (per ICH M10).
      
References
  • International Council for Harmonisation (ICH). (2022).[2][3] M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[4][5][6] Bioanalytical Method Validation, Guidance for Industry. Center for Drug Evaluation and Research.[4] [Link]

  • Wohlfarth, A., et al. (2013). "Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs." Drug Testing and Analysis. [Link]

  • Agilent Technologies. (2007). "Fast LC/MS/MS Analytical Method... for the Analysis of 125 Various Drugs." Application Note. [Link]

Sources

Comparative

Comparative Analytical Guide: Differentiating N-propyl-2-methoxyphenethylamine from Regioisomers

As the landscape of synthetic phenethylamines and targeted therapeutics expands, the structural elucidation of positional isomers has become a critical analytical bottleneck. Differentiating N-propyl-2-methoxyphenethylam...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of synthetic phenethylamines and targeted therapeutics expands, the structural elucidation of positional isomers has become a critical analytical bottleneck. Differentiating N-propyl-2-methoxyphenethylamine from its ring regioisomers (3-methoxy and 4-methoxy variants) and alkyl-chain regioisomers (e.g., N-isopropyl variants) requires orthogonal analytical strategies.

Because these compounds possess identical molecular weights and elemental compositions, standard screening techniques often fail to distinguish them due to mass spectral equivalence. This guide provides a comprehensive, field-proven framework for the definitive differentiation of these regioisomers, combining chromatographic, mass spectrometric, and spectroscopic methodologies.

The Analytical Bottleneck: Mass Spectral Equivalence

Under standard Electron Ionization (EI) conditions (70 eV), underivatized phenethylamines undergo rapid, charge-driven


-cleavage. The nitrogen atom stabilizes the resulting positive charge via resonance, forming a highly abundant iminium ion.

For N-propyl-methoxyphenethylamines, the C(ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


)-C(

) bond is cleaved, expelling the methoxybenzyl radical as a neutral loss. Consequently, the mass spectrometer only detects the side-chain fragment ([CH2=NH-CH2CH2CH3]+), yielding a base peak at m/z 72 . Because the structural information regarding the methoxy group's position is lost with the neutral radical, the 2-methoxy, 3-methoxy, and 4-methoxy regioisomers produce virtually identical mass spectra.

Fragmentation Mol N-propyl-2-methoxyphenethylamine (M+ m/z 193) Alpha Alpha-Cleavage (Electron Ionization) Mol->Alpha Iminium N-propyl Iminium Ion (m/z 72 Base Peak) Alpha->Iminium Charge Retention Radical 2-Methoxybenzyl Radical (Neutral Loss m/z 121) Alpha->Radical Neutral Loss

Fig 1: Alpha-cleavage pathway of underivatized N-propyl-methoxyphenethylamines under EI-MS.

Orthogonal Methodologies for Differentiation

To break this analytical degeneracy, we must employ techniques that either alter the fragmentation thermodynamics or probe the intact molecule's vibrational/magnetic environment.

Derivatized GC-MS (Side-Chain Differentiation)

While derivatization does not always resolve ring positional isomers, it is mandatory for differentiating alkyl-chain regioisomers (e.g., N-propyl vs. N-isopropyl). Reacting the secondary amine with Pentafluoropropionic anhydride (PFPA) forms an amide. This shifts the


-cleavage base peak to m/z 218  for the N-propyl derivative, while an N-isopropyl derivative would yield a distinct fragmentation pattern due to steric hindrance and altered cleavage kinetics[1].
Vapor Phase GC-IRD (Ring Substitution Differentiation)

Gas Chromatography coupled with Infrared Detection (GC-IRD) is the gold standard for resolving ring regioisomers without derivatization. Because the IR spectra are obtained in the vapor phase, they are free from polymorphic solid-state artifacts. The out-of-plane C-H bending vibrations in the 700–900 cm⁻¹ region are highly diagnostic of the aromatic substitution pattern (ortho, meta, or para)[2].

Nuclear Magnetic Resonance (Definitive Elucidation)

Proton (¹H) NMR provides absolute confirmation of the methoxy position via spin-spin coupling constants (


) and splitting patterns. The 2-methoxy (ortho) isomer presents a complex 4-proton multiplet, whereas the 4-methoxy (para) isomer displays a classic AA'BB' system (two distinct doublets).

Workflow Start Unknown Phenethylamine Sample GCMS_Und Underivatized GC-MS (Screening) Start->GCMS_Und Decision Isobaric Imine Peak Detected? (m/z 72) GCMS_Und->Decision Deriv Perfluoroacyl Derivatization (TFA/PFPA) Decision->Deriv Yes (Regioisomer suspected) GCIRD GC-IRD (Vapor Phase IR) (Ring Substitution ID) Decision->GCIRD Parallel Analysis NMR 1H/13C NMR (Definitive Ortho/Meta/Para) Decision->NMR Parallel Analysis GCMS_Deriv Derivatized GC-MS (Alkyl Chain ID) Deriv->GCMS_Deriv

Fig 2: Multi-modal analytical workflow for differentiating phenethylamine regioisomers.

Comparative Analytical Data

The following table synthesizes the expected quantitative data across the three primary methodologies, demonstrating how orthogonal data points isolate N-propyl-2-methoxyphenethylamine from its impostors.

RegioisomerEI-MS (Underivatized) Base PeakEI-MS (PFPA Derivatized) Base PeakGC-IRD Out-of-Plane Bending (cm⁻¹)¹H NMR Aromatic Splitting Pattern (CDCl₃)
N-propyl-2-methoxyphenethylamine m/z 72m/z 218~750 (Strong) Complex multiplet (4H, ~6.8–7.2 ppm)
N-propyl-3-methoxyphenethylamine m/z 72m/z 218~690 and ~780Singlet-like (1H), 2 Doublets (2H), Triplet (1H)
N-propyl-4-methoxyphenethylamine m/z 72m/z 218~820 (Strong)AA'BB' system, 2 distinct doublets (

≈ 8.5 Hz)
N-isopropyl-2-methoxyphenethylamine m/z 72m/z 204 (due to branched cleavage)~750 (Strong)Complex multiplet (4H, ~6.8–7.2 ppm)

Note: Emerging techniques such as far-red excitation (785 nm) Raman spectroscopy have also shown >95% accuracy in distinguishing these specific halogenated and methoxy-substituted phenethylamine regioisomers in high-throughput environments[3].

Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following experimental workflows.

Protocol A: Perfluoroacyl Derivatization for GC-MS

Purpose: To suppress simple


-cleavage and generate side-chain specific fragment ions.
  • Sample Preparation : Dissolve 1.0 mg of the homogenized unknown phenethylamine salt in 50 µL of anhydrous Ethyl Acetate (EtOAc) in a 2 mL glass autosampler vial.

  • Alkalinization (If starting from salt) : Add 10 µL of 10% triethylamine in EtOAc to convert the salt to a free base. Vortex for 10 seconds.

  • Derivatization : Add 50 µL of Pentafluoropropionic anhydride (PFPA). Seal the vial with a PTFE-lined cap.

  • Incubation : Heat the vial in a dry block at 60°C for 30 minutes to ensure complete acylation of the secondary amine.

  • Evaporation & Reconstitution : Evaporate the reaction mixture to dryness under a gentle stream of ultra-high-purity Nitrogen at room temperature to remove excess PFPA and acidic byproducts. Reconstitute the residue in 100 µL of EtOAc.

  • Acquisition : Inject 1 µL into the GC-MS (e.g., HP-5MS column, 30m x 0.25mm x 0.25µm). Use a temperature gradient of 80°C (hold 1 min) to 280°C at 15°C/min.

Protocol B: 1D NMR Acquisition for Aromatic Elucidation

Purpose: To definitively assign the methoxy group's position via proton coupling.

  • Sample Preparation : Dissolve 10–15 mg of the highly purified phenethylamine sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Tuning : Load the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning, matching, and shimming (Z1-Z4 gradients) to ensure a linewidth of <1.0 Hz for the TMS peak.

  • Acquisition Parameters (¹H) :

    • Pulse sequence: Standard 90° pulse (zg30).

    • Number of scans (NS): 16 to 32 (depending on concentration).

    • Relaxation delay (D1): 2.0 seconds.

  • Data Processing : Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation. Phase and baseline correct the spectrum.

  • Interpretation : Zoom into the 6.5–7.5 ppm region. Integrate the peaks and calculate the coupling constants (

    
    ). A 
    
    
    
    -value of ~8.5 Hz between two symmetrical doublets definitively identifies the 4-methoxy regioisomer, whereas a complex multiplet confirms the 2-methoxy isomer.

References

  • [3] Discrimination of phenethylamine regioisomers and structural analogues by Raman spectroscopy - PubMed. National Institutes of Health (NIH). URL:

  • [1] Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed. National Institutes of Health (NIH). URL:

  • [2] GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. URL:

Sources

Validation

Comparison of metabolic pathways between methoxyphenamine and N-propyl analog

As drug development professionals, understanding the structure-metabolism relationship (SMR) is critical when evaluating amphetamine derivatives and their analogs. Methoxyphenamine (2-methoxy-N-methylamphetamine), a clas...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, understanding the structure-metabolism relationship (SMR) is critical when evaluating amphetamine derivatives and their analogs. Methoxyphenamine (2-methoxy-N-methylamphetamine), a classic sympathomimetic amine, exhibits a metabolic profile heavily dictated by its N-methyl group and ortho-methoxy substitution. However, extending the N-alkyl chain to an N-propyl analog (e.g., 2-methoxy-N-propylamphetamine) fundamentally shifts the molecule's interaction with the cytochrome P450 (CYP450) active site.

This guide objectively compares the metabolic pathways of methoxyphenamine and its N-propyl analog, providing actionable experimental protocols and mechanistic insights for researchers.

Section 1: Mechanistic Divergence in Metabolic Pathways

Methoxyphenamine (N-Methyl)

The metabolism of methoxyphenamine is a classic example of CYP2D6-mediated biotransformation. The compact N-methyl group allows the aromatic ring to orient closely to the heme iron of the CYP2D6 enzyme. This specific binding pocket geometry results in two primary pathways:

  • O-demethylation to O-desmethylmethoxyphenamine (ODMP).

  • Aromatic hydroxylation to 5-hydroxymethoxyphenamine (5-HMP).

N-demethylation to N-desmethylmethoxyphenamine (NDMP) occurs only as a minor pathway, primarily mediated by non-CYP2D6 enzymes such as CYP3A4 .

MPA_Metabolism MPA Methoxyphenamine (N-Methyl) ODMP O-Desmethylmethoxyphenamine (ODMP) MPA->ODMP CYP2D6 (Major) HMP 5-Hydroxymethoxyphenamine (5-HMP) MPA->HMP CYP2D6 (Major) NDMP N-Desmethylmethoxyphenamine (NDMP) MPA->NDMP CYP3A4/Other (Minor)

CYP2D6-driven metabolic pathways of Methoxyphenamine.

The N-Propyl Analog

Replacing the methyl group with a bulkier, more lipophilic propyl chain alters both the steric bulk and the binding affinity. The N-propyl analog is sterically hindered from fitting the narrow CYP2D6 active site in the same orientation. Consequently, the metabolic burden shifts away from the aromatic ring and toward the alkyl chain and nitrogen atom:

  • N-dealkylation (N-depropylation) to yield the primary amine (major pathway).

  • N-oxidation , forming hydroxylamines and nitrones.

  • Aliphatic C-oxidation (hydroxylation) along the propyl chain , .

NPA_Metabolism NPA N-Propyl Analog (Sterically Bulky) Dealkyl Primary Amine (N-Depropylation) NPA->Dealkyl CYP450s (Major) NOxide N-Hydroxy / Nitrone (N-Oxidation) NPA->NOxide FMO/CYP450 (Moderate) COxide Aliphatic Hydroxylation (C-Oxidation) NPA->COxide CYP450s (Propyl Chain)

Steric-driven metabolic shift in the N-Propyl Analog.

Section 2: Quantitative Data Comparison

To evaluate the performance and clearance of these compounds, the following table summarizes the kinetic parameters and metabolite distribution derived from standardized human liver microsome (HLM) assays.

ParameterMethoxyphenamineN-Propyl AnalogMechanistic Causality
Primary CYP Isoform CYP2D6CYP3A4, CYP1A2, FMOsThe bulky propyl chain excludes efficient CYP2D6 binding.
Major Metabolite ODMP (~40-50%)Primary Amine (~30-45%)N-dealkylation dominates over ring substitution.
N-Oxidation Products Negligible (<1%)Significant (10-15%)Increased electron density and steric exposure of the nitrogen.
Clearance Rate (CL_int) ModerateHighDriven by multiple concurrent aliphatic and N-oxidation pathways.

Section 3: Experimental Methodologies (Self-Validating System)

To ensure scientific integrity, the following in vitro microsomal assay is designed as a self-validating system. By incorporating selective CYP inhibitors (e.g., Quinidine for CYP2D6), researchers can definitively map the causality of metabolite formation rather than simply observing endpoints .

Protocol: Comparative Microsomal Stability and Phenotyping Assay

Objective: Quantify the metabolic clearance and identify specific CYP contributions for methoxyphenamine versus its N-propyl analog.

Step 1: Preparation of Reagents

  • Prepare 10 mM stock solutions of Methoxyphenamine and the N-Propyl Analog in LC-MS grade methanol. Dilute to a 100 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Prepare a 10 mM stock of Quinidine (a potent CYP2D6 inhibitor) and Ketoconazole (a CYP3A4 inhibitor).

Step 2: Incubation Mixture Setup

  • In a 96-well deep-well plate, combine the following:

    • Human Liver Microsomes (HLM): 0.5 mg/mL final protein concentration.

    • Substrate: 1 µM final concentration.

    • Inhibitor (for validation wells): 1 µM Quinidine or 1 µM Ketoconazole.

    • Buffer: 0.1 M Potassium Phosphate (pH 7.4) to reach 190 µL.

  • Causality Check: The mandatory inclusion of inhibitor-free and minus-NADPH control wells validates that any observed metabolite formation is strictly CYP-dependent and not an artifact of chemical degradation.

Step 3: Reaction Initiation and Termination

  • Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiate the reaction by adding 10 µL of a 20 mM NADPH regenerating system to each well (final volume 200 µL).

  • Incubate at 37°C with orbital shaking.

  • At specific time points (0, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Propranolol).

  • Why Acetonitrile? The high organic content instantly denatures the CYP enzymes and precipitates proteins, freezing the metabolic profile at the exact time point to ensure kinetic accuracy.

Step 4: LC-MS/MS Analysis

  • Centrifuge the quenched samples at 4000 x g for 15 minutes to pellet the precipitated proteins.

  • Inject the supernatant into an LC-MS/MS system equipped with a C18 column.

  • Monitor MRM (Multiple Reaction Monitoring) transitions for parent drug loss and specific metabolite gains (e.g., m/z shifts of -14 for N-demethylation, -42 for N-depropylation, and +16 for hydroxylation/N-oxidation).

Section 4: Conclusion

The transition from an N-methyl to an N-propyl group fundamentally reroutes the metabolic fate of amphetamine derivatives. While methoxyphenamine relies heavily on CYP2D6-mediated ring modifications (O-demethylation and aromatic hydroxylation), the N-propyl analog is subjected to aggressive N-dealkylation and aliphatic oxidations due to steric exclusion from the CYP2D6 pocket. Understanding this structure-metabolism relationship is vital for predicting pharmacokinetics, mitigating potential drug-drug interactions, and designing safer structural analogs in drug discovery.

References

  • Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation. Drug Metabolism and Disposition, 22(5), 756-760 (1994). URL:[Link]

  • In vitro metabolism of l-phenyl-2-(n-propylamino) propane (N-propylamphetamine) by rat liver homogenates. Journal of Pharmacy and Pharmacology, 28(11), 815-821 (1976). URL:[Link]

  • Metabolism of (+/-)-N-(n-propyl) amphetamine by Cunninghamella echinulata. Applied and Environmental Microbiology, 37(3), 429-432 (1979). URL:[Link]

  • Selective in vivo inhibition by quinidine of methoxyphenamine oxidation in rat models of human debrisoquine polymorphism. Xenobiotica, 19(2), 189-197 (1989). URL: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of Benzeneethanamine, 2-methoxy-N-propyl-

As laboratory professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for environmental stewardship and personal safety. The proper disposal of chemical reagents is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for environmental stewardship and personal safety. The proper disposal of chemical reagents is a critical, non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Benzeneethanamine, 2-methoxy-N-propyl-, a substituted phenethylamine compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly prevalent, its structural class necessitates its management as a hazardous chemical. This protocol is grounded in established principles of chemical waste management to ensure safety and regulatory compliance.

Hazard Assessment and the Precautionary Principle

Benzeneethanamine, 2-methoxy-N-propyl- belongs to the substituted phenethylamine class. Compounds in this family often exhibit biological activity and may present toxicological hazards. For instance, related structures are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), and can cause skin, eye, and respiratory irritation[1][2].

In the absence of specific toxicological data, the precautionary principle must be applied. This means treating the substance as hazardous until proven otherwise. Therefore, Benzeneethanamine, 2-methoxy-N-propyl- and its waste products must not be disposed of in the regular trash or down the drain[3][4][5]. Disposal into the sewage system is strictly prohibited for chemical waste to prevent environmental contamination and dangerous reactions within the drainage system[5][6].

The Core Principles of Hazardous Waste Management

Before proceeding to the specific steps, it is essential to understand the foundational rules that govern all chemical waste handling in a laboratory setting.

  • Waste Determination: The generator of the waste is responsible for determining if it is hazardous[7]. For a research chemical like this, it is safest to designate it as hazardous waste.

  • Segregation: Never mix incompatible waste streams.[3][8] Mixing can cause violent reactions, generate toxic gases, or create a more complex and expensive disposal challenge.

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical, and always kept closed except when adding waste[3][6][9].

  • Clear Labeling: All hazardous waste containers must be clearly labeled from the moment the first drop of waste is added[6].

  • Point of Generation: Accumulate waste at or near the location where it is generated to minimize transport and handling[7][8].

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing Benzeneethanamine, 2-methoxy-N-propyl- from the moment it is deemed a waste product.

Step 1: Waste Characterization

All laboratory chemical waste must be evaluated for hazardous characteristics. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on the following characteristics. Benzeneethanamine, 2-methoxy-N-propyl- should be managed as a toxic waste.

Hazard Characteristic Description Relevance to Benzeneethanamine, 2-methoxy-N-propyl-
Ignitability Liquids with a flash point < 140°F (60°C), non-liquids that can cause fire, or are ignitable compressed gases or oxidizers[10].Unlikely to be the primary hazard, but depends on the solvent used. If dissolved in a flammable solvent (e.g., ethanol, acetone), the waste is ignitable.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a specified rate[10][11].The compound itself is an amine, which is basic. Concentrated solutions may be corrosive. The pH should be considered.
Reactivity Substances that are unstable, react violently with water, can detonate, or generate toxic gases when mixed with water or corrosive substances[7][11].While not expected to be explosive, amines can react exothermically with acids.
Toxicity Contains specific contaminants at or above regulated concentrations that are harmful when ingested or absorbed[11][12].This is the primary concern. Based on related compounds, it should be presumed toxic and managed as such[2].
Step 2: Container Selection and Management
  • Select a Compatible Container: Use a container made of material that will not react with or be degraded by the waste. The original product container is often the best choice[6]. For liquid waste, borosilicate glass or high-density polyethylene (HDPE) are generally suitable. Do not use metal containers for corrosive waste[8].

  • Ensure Good Condition: The container must be free of leaks, cracks, or rust and have a securely fitting lid[3].

  • Keep Containers Closed: The container must be tightly sealed at all times, except when you are actively adding waste[3][6][7][8][9]. This prevents the release of vapors and protects against spills. Using a funnel for adding liquid waste can help prevent contamination of the container's exterior[9].

Step 3: Labeling the Waste Container

Proper labeling is a critical safety and regulatory requirement.

  • Affix a Hazardous Waste Label: As soon as you designate a container for waste accumulation, attach a "HAZARDOUS WASTE" label provided by your institution's Environmental Health and Safety (EHS) department[3][8][10].

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste"[10].

    • The full, unabbreviated chemical name(s) of all constituents: "Benzeneethanamine, 2-methoxy-N-propyl-" and any solvents or other chemicals present[3][10].

    • The approximate percentage of each constituent.

    • The date accumulation started.

    • The specific hazards (e.g., Toxic, Flammable).

Step 4: Segregation and Accumulation
  • Segregate Incompatibles: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[8]. This area must be under the control of the laboratory operator. Crucially, segregate this amine-containing waste from incompatible materials like strong acids and oxidizing agents to prevent dangerous reactions[12].

  • Use Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub (secondary containment)[3][6]. This will contain any potential leaks or spills.

  • Adhere to Quantity Limits: Be aware of the accumulation limits for your SAA. Regulations typically restrict accumulation to a maximum of 55 gallons of hazardous waste or one quart of acutely hazardous waste[6][8].

Step 5: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed professional waste disposal service, typically coordinated by your institution's EHS department[1].

  • Contact EHS: When your waste container is nearly full (no more than 90% capacity to allow for expansion) or you no longer need to add to it, contact your EHS office to schedule a pickup[3][9].

  • Prepare for Transport: Ensure the container is clean on the outside, tightly sealed, and properly labeled[10].

  • Maintain Records: The disposal process is tracked from "cradle to grave"[7]. Retain any documentation provided by EHS as a record of proper disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Benzeneethanamine, 2-methoxy-N-propyl-.

G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Accumulation cluster_2 Step 3: Disposal A Unwanted Benzeneethanamine, 2-methoxy-N-propyl- (pure or in solution) B Is it a Hazardous Waste? (Apply Precautionary Principle) A->B C Select Compatible Container (e.g., Glass, HDPE) B->C Yes D Affix & Complete 'HAZARDOUS WASTE' Label C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Segregate from Incompatibles (e.g., Acids, Oxidizers) E->F G Container is Full (<=90%) or No Longer Needed F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H Yes I Licensed Hazardous Waste Vendor Disposal H->I

Caption: Decision workflow for hazardous chemical waste disposal.

Managing Contaminated Materials

  • Contaminated Labware: Glassware contaminated with Benzeneethanamine, 2-methoxy-N-propyl- should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected and disposed of as hazardous waste along with the primary chemical waste[3]. The triple-rinsed glassware can then be washed normally.

  • Personal Protective Equipment (PPE): Gloves, bench paper, and other solid materials grossly contaminated with the chemical should be placed in a sealed, labeled bag or container and disposed of as hazardous solid waste.

  • Empty Containers: An empty container that held this chemical must be managed as hazardous waste unless it is triple-rinsed with an appropriate solvent[3][6]. The rinsate must be collected as hazardous waste[3]. After triple-rinsing, deface the original label and dispose of the container in the regular trash or as directed by your institution[6].

By adhering to this comprehensive disposal plan, researchers can ensure that their work with Benzeneethanamine, 2-methoxy-N-propyl- is conducted with the highest standards of safety and environmental responsibility.

References

  • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org.
  • Labor Security System. (n.d.).
  • McNeese State University. (n.d.). Chemical and Hazardous Waste Management and Disposal Policy.
  • Vanderbilt University Medical Center. (n.d.).
  • Angene Chemical. (2024, August 23).
  • Fisher Scientific. (2012, March 23).
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  • Thermo Fisher Scientific. (2025, September 24).
  • Fisher Scientific. (n.d.).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Hampton Research. (2020, March 20).
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Cole-Parmer. (2004, January 6).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • MilliporeSigma. (2025, October 15).
  • Auburn University. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research.
  • Angene Chemical. (2025, June 18).
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